Noxiptiline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylideneamino)oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-21(2)13-14-22-20-19-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)19/h3-10H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTURHKXTUDRPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCON=C1C2=CC=CC=C2CCC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4985-15-3 (mono-hydrochloride) | |
| Record name | Noxiptiline [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003362456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10187311 | |
| Record name | Noxiptiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3362-45-6 | |
| Record name | Noxiptiline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3362-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Noxiptiline [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003362456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Noxiptiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NOXIPTILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF7D3NY7EL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Noxiptiline's Mechanism of Action in Neuronal Circuits: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noxiptiline is a tricyclic antidepressant (TCA) that exerts its therapeutic effects through a multi-faceted mechanism of action primarily centered on the modulation of monoaminergic neurotransmission. As a serotonin-norepinephrine reuptake inhibitor (SNRI), this compound increases the synaptic availability of these key neurotransmitters implicated in mood regulation. Furthermore, its interaction with various other receptor systems contributes to its overall pharmacological profile, including its side-effect profile. This technical guide provides an in-depth exploration of this compound's mechanism of action in neuronal circuits, presenting available quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways.
Core Mechanism of Action: Serotonin and Norepinephrine Reuptake Inhibition
This compound's principal mechanism of action is the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][2] By blocking these transporters located on the presynaptic terminal, this compound effectively reduces the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. This leads to an increased concentration and prolonged availability of these neurotransmitters to interact with postsynaptic receptors, thereby enhancing serotonergic and noradrenergic signaling.[1][2] This enhanced signaling in neuronal circuits associated with mood and emotion is believed to be the primary driver of its antidepressant effects.
Additional Pharmacological Actions: Receptor Antagonism
In addition to its primary action on neurotransmitter reuptake, this compound also exhibits antagonistic activity at several other key receptors within the central nervous system. This broader pharmacological profile is characteristic of many tricyclic antidepressants and contributes to both its therapeutic effects and its potential side effects. The most notable of these interactions are with:
-
Histamine H1 Receptors: Antagonism at H1 receptors is responsible for the sedative effects often observed with this compound.[1]
-
Muscarinic M1 Receptors: Blockade of M1 receptors leads to anticholinergic side effects, such as dry mouth, blurred vision, constipation, and urinary retention.[3]
-
Alpha-1 Adrenergic Receptors: Antagonism at these receptors can cause orthostatic hypotension (a drop in blood pressure upon standing) and dizziness.[3]
Quantitative Pharmacological Data
While specific, publicly available quantitative binding data (Ki or IC50 values) for this compound is limited, the following table provides a general overview of the expected affinities for a typical tricyclic antidepressant with a similar mechanism of action. It is crucial for researchers to determine the specific binding profile of this compound through dedicated experimental assays.
| Target | Action | Expected Affinity (Ki) | Primary Effect |
| Serotonin Transporter (SERT) | Inhibition | Low nM | Antidepressant |
| Norepinephrine Transporter (NET) | Inhibition | Low to mid nM | Antidepressant |
| Histamine H1 Receptor | Antagonism | Low nM | Sedation |
| Muscarinic M1 Receptor | Antagonism | Mid to high nM | Anticholinergic side effects |
| Alpha-1 Adrenergic Receptor | Antagonism | Mid to high nM | Orthostatic hypotension |
Experimental Protocols
The following sections outline generalized experimental protocols for determining the binding affinity and functional activity of this compound at its key molecular targets.
Radioligand Binding Assay for SERT and NET
This protocol provides a framework for determining the inhibitory constant (Ki) of this compound for the serotonin and norepinephrine transporters.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing human SERT or NET.
-
Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare a crude membrane fraction.
-
Determine protein concentration using a standard assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET).
-
Add increasing concentrations of this compound (or a reference compound) to competing wells.
-
To determine non-specific binding, add a high concentration of a known potent inhibitor (e.g., fluoxetine for SERT, desipramine for NET).
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate at a defined temperature (e.g., room temperature) for a specific duration to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters several times with ice-cold buffer to remove unbound radioligand.
-
Place the filter discs in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Competitive Binding Assays for H1, M1, and Alpha-1 Adrenergic Receptors
A similar radioligand binding assay methodology can be employed to determine the affinity of this compound for the histamine H1, muscarinic M1, and alpha-1 adrenergic receptors. The key difference will be the choice of cell line, radioligand, and competing compound.
| Receptor | Cell Line | Radioligand Example | Non-specific Binding Agent |
| Histamine H1 | HEK293 cells expressing H1R | [³H]pyrilamine | Mepyramine |
| Muscarinic M1 | CHO-K1 cells expressing M1R | [³H]pirenzepine | Atropine |
| Alpha-1 Adrenergic | HEK293 cells expressing α1a-AR | [³H]prazosin | Phentolamine |
Conclusion
This compound's mechanism of action is multifaceted, with its primary antidepressant efficacy derived from the inhibition of serotonin and norepinephrine reuptake. Its interactions with histaminergic, muscarinic, and adrenergic receptors contribute to its overall pharmacological profile and are largely responsible for its characteristic side effects. A thorough understanding of this complex pharmacology, supported by robust quantitative data and detailed experimental validation, is essential for the continued research and development of novel therapeutics in the field of neuroscience.
References
Noxiptiline: A Technical Guide to its Discovery, Development, and Scientific History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Discovery and Development History
Noxiptiline emerged during the "golden age" of psychopharmacology in the 1960s, a period that saw the discovery and development of the major classes of antidepressant medications.[4] Developed by researchers at Bayer AG, as indicated by patent filings, this compound was one of several tricyclic structures investigated for antidepressant properties.[1] It was introduced into European markets in the 1970s as a treatment for major depressive disorder.[1] Clinical studies from that era, including a notable comparative trial against amitriptyline, suggested that this compound might offer a faster onset of action, a significant clinical consideration.
Chemical Synthesis
The synthesis of this compound proceeds from the tricyclic ketone, dibenzosuberenone. The process involves two primary chemical transformations: the formation of a ketoxime, followed by a base-catalyzed alkylation.
Synthesis Workflow
The synthesis can be summarized as follows:
-
Oxime Formation: Dibenzosuberenone is reacted with hydroxylamine to form the corresponding ketoxime.
-
Alkylation: The resulting ketoxime is then alkylated using 2-dimethylaminoethyl chloride in the presence of a base to yield this compound.[1]
Experimental Protocol
A detailed experimental protocol with specific molar ratios, solvents, reaction conditions, and yields is not described in readily available scientific literature. The synthesis is outlined in U.S. Patent 3,963,778, assigned to Bayer AG, which provides the foundational methodology.[1] The general procedure involves the reaction of the ketone with hydroxylamine hydrochloride, followed by alkylation of the resulting oxime with the appropriate aminoalkyl halide in the presence of a suitable base, such as an alkali metal alkoxide.
Pharmacology
Mechanism of Action
This compound's primary antidepressant effect is believed to be mediated by its ability to block the reuptake of the monoamine neurotransmitters norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft.[1][4] By inhibiting the Norepinephrine Transporter (NET) and the Serotonin Transporter (SERT), this compound increases the synaptic concentration of these neurotransmitters, enhancing neurotransmission. Additionally, like other TCAs, this compound interacts with a variety of other receptors, which contributes to its side-effect profile. These include antagonism of muscarinic M1 acetylcholine receptors (anticholinergic effects), histamine H1 receptors (sedative effects), and α1-adrenergic receptors (orthostatic hypotension).[4]
Pharmacodynamics
The table below summarizes the known pharmacodynamic targets of this compound. Specific quantitative binding affinity data (e.g., Ki or IC50 values) are not well-documented in the accessible literature.
| Target | Action | Associated Clinical Effect | Quantitative Data (Ki) |
| Primary Targets | |||
| Serotonin Transporter (SERT) | Reuptake Inhibition | Antidepressant | Data not available |
| Norepinephrine Transporter (NET) | Reuptake Inhibition | Antidepressant | Data not available |
| Secondary Targets | |||
| Histamine H1 Receptor | Antagonism | Sedation, Weight Gain | Data not available |
| Muscarinic M1 Receptor | Antagonism | Anticholinergic effects (dry mouth, constipation, blurred vision) | Data not available |
| α1-Adrenergic Receptor | Antagonism | Orthostatic hypotension, Dizziness | Data not available |
Pharmacokinetics
Specific pharmacokinetic parameters for this compound in humans are not well-documented. As a lipophilic tricyclic compound, it is expected to be well-absorbed orally, undergo extensive hepatic metabolism (likely via the cytochrome P450 system), and exhibit a large volume of distribution and high protein binding, similar to other TCAs. The table below provides typical values for the comparator TCA, amitriptyline, to offer context.
| Parameter | This compound | Amitriptyline (for comparison) |
| Absorption | ||
| Bioavailability | Data not available | 30-60% |
| Tmax (Time to Peak Plasma Conc.) | Data not available | 2-12 hours |
| Distribution | ||
| Protein Binding | Data not available | ~95% |
| Metabolism | ||
| Primary Route | Hepatic (Presumed) | Hepatic (CYP2D6, CYP2C19) |
| Elimination | ||
| Half-life (t1/2) | Data not available | 10-28 hours |
Clinical Efficacy and Safety
This compound was established as an effective antidepressant, with at least one study suggesting it rivaled the efficacy of amitriptyline, a widely used TCA.[1]
Comparative Clinical Trial Data
A key clinical study was a double-blind, multi-center trial comparing this compound with amitriptyline in hospitalized patients with depression. The findings from the abstract of this study are summarized below.
| Study | Design | Patient Population | Key Findings |
| Lingjaerde O, et al. (1975) | Double-blind, randomized, multi-center | Hospitalized patients with primary depressive illness | - Onset of Action: After one week of treatment, this compound showed a statistically significant better effect than amitriptyline.- Later Efficacy: No significant differences in overall efficacy were observed after 2, 3, and 6 weeks of treatment.- Symptom Profile: No significant difference in effect on any single symptom or type of depression was found. |
Note: Data is based on the published abstract of the study. Detailed quantitative outcomes (e.g., depression scale score changes, p-values, and specific adverse event frequencies) were not available in the abstract.
Safety and Tolerability
The side-effect profile of this compound is consistent with that of other tricyclic antidepressants and is largely predictable from its pharmacodynamic actions at various receptors.
Common Adverse Effects: [4]
-
Anticholinergic: Dry mouth, constipation, urinary retention, blurred vision.
-
Cardiovascular: Orthostatic hypotension, dizziness, tachycardia.
-
Central Nervous System: Drowsiness, sedation.
Serious Adverse Effects:
-
As with other TCAs, there is a risk of more severe cardiovascular effects, such as arrhythmias, especially in overdose.[4]
-
Concomitant use with Monoamine Oxidase Inhibitors (MAOIs) is contraindicated due to the risk of serotonin syndrome and hypertensive crisis.[4]
Conclusion
This compound represents a classic example of a second-generation tricyclic antidepressant developed during a highly productive era of psychopharmacological research. Its history underscores the therapeutic focus of the time on modulating monoamine neurotransmitter systems. While its clinical efficacy was considered comparable to that of standard treatments like amitriptyline, and it possibly offered a faster onset of action, its use appears to have declined, and it is not widely available today. The limited availability of detailed, modern quantitative pharmacological and pharmacokinetic data in the public domain reflects its status as an older, less commonly used medication. Nevertheless, understanding the discovery and development history of compounds like this compound provides valuable context for modern drug discovery efforts in neuropsychopharmacology.
References
Noxiptiline: A Technical Review of its Function as a Serotonin-Norepinephrine Reuptake Inhibitor
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Core Mechanism of Action: SERT and NET Inhibition
Noxiptiline is classified as a tricyclic antidepressant, a class of drugs characterized by a three-ring chemical structure.[5] Its principal mechanism of action involves the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[2][4][6] By binding to and inhibiting the function of the serotonin transporter (SERT) and the norepinephrine transporter (NET) on presynaptic neurons, this compound effectively increases the concentration and prolongs the activity of these neurotransmitters in the synapse. This enhancement of serotonergic and noradrenergic signaling is believed to underlie its antidepressant effects.[4][6]
References
- 1. This compound [medbox.iiab.me]
- 2. What is this compound hydrochloride used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | 3362-45-6 | Benchchem [benchchem.com]
- 5. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells | RTI [rti.org]
- 6. reactionbiology.com [reactionbiology.com]
Unraveling the Off-Target Pharmacology of Noxiptiline: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the off-target receptor binding profile of the tricyclic antidepressant (TCA) Noxiptiline. Directed at researchers, scientists, and drug development professionals, this document synthesizes available pharmacological data, details relevant experimental methodologies, and visualizes key biological pathways to facilitate a deeper understanding of this compound's broader pharmacological footprint.
Executive Summary
Comparative Off-Target Receptor Binding Profile of Tricyclic Antidepressants
Due to the absence of specific binding affinity data for this compound, the following table summarizes the antagonist affinities (Ki, in nM) of other representative TCAs at key off-target receptors. This data is intended to provide a probable framework for understanding this compound's off-target pharmacology. Lower Ki values indicate higher binding affinity.
| Drug | Histamine H1 (Ki, nM) | Muscarinic M1 (Ki, nM) | Alpha-1 Adrenergic (Ki, nM) |
| Amitriptyline | 1.1 | 17 | 370 |
| Nortriptyline | 10 | 149 | - |
| Imipramine | 1.4 | 37 | 32 |
| Doxepin | 0.17 | - | - |
| Desipramine | - | - | - |
| Clomipramine | - | - | - |
| Protriptyline | 25 | - | - |
| Trimipramine | 0.27 | - | - |
Experimental Protocols: Radioligand Binding Assay
The determination of a compound's binding affinity for a specific receptor is commonly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (e.g., this compound) to displace a radioactively labeled ligand that is known to bind with high affinity and specificity to the target receptor.
Principle of the Assay
A fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound are incubated with a preparation of membranes from cells or tissues that express the receptor of interest. The amount of radioligand bound to the receptor is then measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Generalized Protocol for a Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Cells or tissues expressing the target receptor are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a specific order:
-
Assay buffer.
-
A fixed concentration of the appropriate radioligand (e.g., [3H]-Pyrilamine for H1 receptors, [3H]-QNB for muscarinic receptors, [3H]-Prazosin for alpha-1 adrenergic receptors).
-
Increasing concentrations of the unlabeled test compound (e.g., this compound).
-
A known concentration of the membrane preparation.
-
-
Control wells are included to determine total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
The assay plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined duration to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection and Data Analysis:
-
The filter mats are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is counted using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data is then analyzed using non-linear regression to determine the IC50 value of the test compound.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in determining off-target binding and the subsequent cellular signaling, the following diagrams are provided.
Figure 1: Workflow of a Competitive Radioligand Binding Assay.
Figure 2: Gq-Coupled Signaling Pathways for H1, M1, and Alpha-1 Receptors.
Conclusion
While direct quantitative data on the off-target receptor binding profile of this compound remains to be fully elucidated, its classification as a tricyclic antidepressant allows for informed inferences based on the well-documented pharmacology of this drug class. The primary off-target interactions are anticipated to be with histamine H1, muscarinic M1, and alpha-1 adrenergic receptors, which are responsible for many of the characteristic side effects of TCAs, such as sedation, dry mouth, and orthostatic hypotension.[5][6] The experimental protocols and signaling pathways detailed in this guide provide a foundational understanding for researchers investigating the broader pharmacological effects of this compound and other TCAs. Further research is warranted to definitively characterize the specific off-target binding affinities of this compound to enable a more precise prediction of its side effect profile and to explore potential polypharmacological therapeutic applications.
References
- 1. What is this compound hydrochloride used for? [synapse.patsnap.com]
- 2. This compound [medbox.iiab.me]
- 3. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. psychdb.com [psychdb.com]
- 7. karger.com [karger.com]
- 8. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]
- 9. Doxepin - Wikipedia [en.wikipedia.org]
- 10. Amitriptyline - Wikipedia [en.wikipedia.org]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
- 13. Tricyclic antidepressants and mecamylamine bind to different sites in the human α4β2 nicotinic receptor ion channel - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Noxiptiline for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for Noxiptiline, a tricyclic antidepressant. The information presented herein is intended for research and development purposes and details the necessary chemical transformations, experimental protocols, and quantitative data to facilitate its laboratory-scale preparation.
Overview of the Synthetic Pathway
The synthesis of this compound is a two-step process commencing with the ketone, 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, commonly known as dibenzosuberenone. The first step involves the formation of an oxime through a condensation reaction with hydroxylamine. The subsequent and final step is an O-alkylation of the oxime intermediate with 2-(dimethylamino)ethyl chloride to yield the target compound, this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the two key transformations in the synthesis of this compound. The protocols are based on established procedures for analogous compounds and provide a solid foundation for laboratory execution.
Step 1: Synthesis of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one oxime
This procedure details the formation of the oxime intermediate from dibenzosuberenone.
Reaction Scheme:
An In-depth Technical Guide to the Physicochemical Properties of Noxiptiline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noxiptiline, a tricyclic antidepressant (TCA), was introduced in Europe for the treatment of depression.[1] As a member of the TCA class, its pharmacological activity is primarily associated with the inhibition of serotonin and norepinephrine reuptake.[1] This guide provides a detailed overview of the core physicochemical properties of this compound, outlines experimental protocols for their determination, and visualizes its mechanism of action and a typical analytical workflow. This document is intended to serve as a comprehensive resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Physicochemical Data
The following tables summarize the key physicochemical properties of this compound and its hydrochloride salt. It is important to note that while some experimental data is available, certain parameters are based on computational predictions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one O-[2-(dimethylamino)ethyl]oxime | [1] |
| Chemical Formula | C₁₉H₂₂N₂O | |
| Molecular Weight | 294.4 g/mol | [2] |
| CAS Number | 3362-45-6 | [1] |
| Boiling Point | 160-164 °C at 0.05 mmHg | |
| Predicted logP | 4.3 | [2] |
| Predicted Water Solubility | log₁₀WS = -3.82 (mol/L) | |
| pKa | Not experimentally determined. See recommended protocol below. |
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 4985-15-3 | [1] |
| Melting Point | 186-188 °C |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on established analytical techniques and can be adapted for the specific analysis of this compound.
Determination of Melting Point
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered this compound hydrochloride is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min until it is approximately 30 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.
-
Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely molten (liquefaction) are recorded as the melting range.
Determination of pKa
Methodology: Potentiometric Titration
-
Solution Preparation:
-
Prepare a 0.01 M solution of this compound in deionized water.
-
Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.
-
Prepare a 0.1 M potassium chloride (KCl) solution to maintain constant ionic strength.
-
-
Instrumentation: A calibrated pH meter with a combination glass electrode and a magnetic stirrer are required. The pH meter should be calibrated using standard buffers of pH 4, 7, and 10.[3]
-
Titration Procedure:
-
Pipette a known volume (e.g., 25 mL) of the this compound solution into a beaker.
-
Add a sufficient volume of 0.1 M KCl to maintain a constant ionic strength.
-
Immerse the pH electrode in the solution and allow it to equilibrate while stirring.
-
Titrate the solution with the standardized 0.1 M HCl solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition. Continue the titration until a clear inflection point is observed in the pH curve.
-
-
Data Analysis: The pKa is determined from the pH at the half-equivalence point of the titration curve. The equivalence point is identified as the point of maximum slope on the curve.
Determination of Aqueous Solubility
Methodology: UV/Vis Spectrophotometry
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution with deionized water.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV/Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to a known volume of deionized water in a sealed container.
-
Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with deionized water to a concentration that falls within the range of the standard curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
-
Concentration Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the aqueous solubility of this compound.
Mandatory Visualizations
Signaling Pathway of this compound
The following diagram illustrates the primary mechanism of action of this compound, including its role as a serotonin and norepinephrine reuptake inhibitor and its antagonist effects at various receptors. It also depicts a potential downstream signaling cascade.
Caption: Mechanism of action of this compound.
Experimental Workflow for this compound Analysis
The following diagram outlines a typical experimental workflow for the quantitative analysis of this compound in a biological matrix, such as plasma.
Caption: Workflow for this compound analysis in plasma.
References
Navigating the Past: The Historical Context of Noxiptiline in European Pharmacopeia
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Noxiptiline, a tricyclic antidepressant (TCA), emerged in the European pharmaceutical landscape in the 1970s. Like other TCAs, it was developed for the treatment of depression.[1] This technical guide provides an in-depth exploration of the historical context of this compound, with a particular focus on its standing within the European Pharmacopoeia. For researchers, scientists, and drug development professionals, understanding the regulatory history and scientific underpinnings of past therapeutic agents can provide valuable insights for future innovation. While a dedicated monograph for this compound in the European Pharmacopoeia has not been identified through extensive research, this guide offers a comprehensive overview of its pharmacological profile, analytical methodologies of the era, and the broader regulatory environment for tricyclic antidepressants in Europe.
The European Pharmacopoeia: A Brief Overview
The European Pharmacopoeia (Ph. Eur.) provides a legal and scientific framework for the quality control of medicines in its member states. Its monographs establish stringent standards for the identity, purity, and potency of active pharmaceutical ingredients (APIs), excipients, and finished dosage forms. The absence of a specific monograph for this compound suggests it may not have achieved widespread, long-term use across Europe or that it was potentially marketed in specific regions with national, rather than European-level, pharmacopeial standards.
Pharmacological Profile of this compound
This compound functions as a serotonin and norepinephrine reuptake inhibitor, a mechanism of action characteristic of many tricyclic antidepressants.[1][2] By blocking the reuptake of these neurotransmitters in the synaptic cleft, this compound increases their availability, which is believed to be the primary basis for its antidepressant effects.[1] Additionally, like other TCAs, it exhibits antagonist activity at various other receptors, which contributes to its overall therapeutic and side-effect profile.[2][3]
Key Pharmacological Characteristics:
| Parameter | Description | Source |
| Primary Mechanism of Action | Inhibition of serotonin and norepinephrine reuptake. | [1][2] |
| Secondary Actions | Antagonist at muscarinic, histaminergic, and alpha-adrenergic receptors. | [2][3] |
| Therapeutic Indications | Primarily major depressive disorder. Also investigated for anxiety and chronic pain. | [1] |
| Administration Route | Oral. | [1] |
| Common Side Effects | Dry mouth, constipation, blurred vision, sedation, and orthostatic hypotension. | [1] |
Signaling Pathway of this compound's Primary Mechanism
The following diagram illustrates the primary mechanism of action of this compound at the synaptic level.
Historical Analytical and Quality Control Methodologies
In the absence of a specific European Pharmacopoeia monograph for this compound, the analytical methods of the time for other tricyclic antidepressants provide a relevant framework for understanding the quality control procedures that would have been in place. High-Performance Liquid Chromatography (HPLC) was a well-established and widely used technique for the analysis of TCAs in pharmaceutical formulations and biological fluids during the period of this compound's use.[4][5][6]
Example of a General HPLC Protocol for Tricyclic Antidepressants:
This protocol is a generalized representation and would require specific validation for this compound.
Objective: To determine the purity and concentration of a tricyclic antidepressant in a pharmaceutical preparation.
1. Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Vis Detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., potassium dihydrogen phosphate)
-
Purified water
-
Reference standard of the specific tricyclic antidepressant
-
Sample of the pharmaceutical formulation
3. Chromatographic Conditions (Illustrative):
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 60:40 v/v), pH adjusted.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte (typically in the range of 210-254 nm).
-
Injection Volume: 20 µL.
4. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a quantity of the reference standard and dissolve in a suitable solvent (e.g., methanol or mobile phase) to a known concentration.
-
Sample Solution: Extract the active ingredient from the pharmaceutical formulation (e.g., tablets, capsules) using a suitable solvent and dilute to a concentration within the linear range of the assay.
5. Analysis:
-
Inject the standard solution to establish the retention time and response factor.
-
Inject the sample solution.
-
Identify the analyte peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the quantity of the analyte in the sample by comparing the peak area with that of the standard.
6. System Suitability:
-
Perform system suitability tests to ensure the chromatographic system is performing adequately. This may include parameters such as theoretical plates, tailing factor, and reproducibility of injections.
Experimental Workflow for Quality Control
The following diagram outlines a typical workflow for the quality control of a pharmaceutical product containing a tricyclic antidepressant during the period this compound was marketed.
Conclusion
While this compound was a component of the European therapeutic arsenal for depression in the 1970s, its official standing within the comprehensive framework of the European Pharmacopoeia remains unclear. The absence of a dedicated monograph suggests a more limited or regionally focused clinical use compared to other tricyclic antidepressants that have established Ph. Eur. standards. For contemporary researchers, this historical context underscores the evolving nature of pharmaceutical regulation and quality control. The analytical principles of the time, predominantly centered around chromatographic techniques like HPLC, laid the groundwork for the more sophisticated methods employed today. Understanding the pharmacological profile and the historical analytical landscape of drugs like this compound provides a valuable perspective for the development and regulation of future therapeutics.
References
- 1. What is this compound hydrochloride used for? [synapse.patsnap.com]
- 2. This compound | 3362-45-6 | Benchchem [benchchem.com]
- 3. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 4. Development of an HPLC method for the monitoring of tricyclic antidepressants in biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the HPLC Analysis of Tricyclic Antidepressants in Bio-Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Update Review on the Developed Chromatographic Methods for the Analysis of Tricyclic Antidepressants [ijnc.ir]
Methodological & Application
Application Notes and Protocols: Characterization of Noxiptiline Activity at the Serotonin Transporter using an In Vitro Reuptake Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Noxiptiline is a tricyclic antidepressant (TCA) that exerts its therapeutic effects, in part, by modulating neurotransmitter levels in the synaptic cleft. A primary mechanism of action for many TCAs is the inhibition of monoamine reuptake transporters, including the serotonin transporter (SERT). This application note provides a detailed protocol for an in vitro serotonin reuptake assay to characterize the inhibitory activity of this compound on SERT. The described method utilizes a radiolabeled substrate, [³H]Serotonin ([³H]5-HT), to quantify the uptake in either human embryonic kidney 293 (HEK293) cells stably expressing the human serotonin transporter (hSERT) or in synaptosomal preparations from rodent brain tissue.
Data Presentation
| Compound | Class | Kᵢ for SERT (nM) | IC₅₀ for 5-HT Uptake (nM) |
| Imipramine | Tricyclic Antidepressant | 1 - 4 | 4 - 20 |
| Amitriptyline | Tricyclic Antidepressant | 4 - 10 | 20 - 50 |
| Fluoxetine | SSRI | 0.5 - 2 | 1 - 5 |
| Paroxetine | SSRI | 0.1 - 0.5 | 0.2 - 1 |
Note: Kᵢ and IC₅₀ values can vary depending on the specific assay conditions and tissue/cell type used.
Experimental Protocols
This section details the methodology for a radiolabeled serotonin reuptake inhibition assay.
Materials and Reagents
-
Cells or Tissue: HEK293 cells stably expressing hSERT or freshly prepared rat brain synaptosomes.
-
Radioligand: [³H]Serotonin ([³H]5-HT)
-
Test Compound: this compound hydrochloride
-
Reference Compounds: Imipramine, Fluoxetine
-
Assay Buffer (Krebs-Ringer-HEPES, KRH): 25 mM HEPES, 125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, 6 mM glucose. Adjust pH to 7.4.
-
Wash Buffer: Ice-cold 0.9% NaCl solution.
-
Scintillation Cocktail
-
96-well microplates
-
Cell scraper or dounce homogenizer (for synaptosome preparation)
-
Microplate scintillation counter
Experimental Workflow
Caption: Experimental workflow for the in vitro serotonin reuptake assay.
Detailed Protocol (Cell-Based Assay)
-
Cell Culture: Culture HEK293-hSERT cells in appropriate media and conditions. Seed cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound and reference compounds in KRH buffer. A typical concentration range would be from 10⁻¹¹ to 10⁻⁵ M.
-
Assay Procedure:
-
On the day of the assay, aspirate the culture medium from the wells and wash the cell monolayer once with KRH buffer.
-
Add KRH buffer to each well and pre-incubate the plate at 37°C for 10-15 minutes.
-
Add the test and reference compounds at various concentrations to the appropriate wells. Include wells for total uptake (vehicle control) and non-specific uptake (a high concentration of a known SERT inhibitor, e.g., 10 µM Fluoxetine).
-
Initiate the reuptake reaction by adding [³H]Serotonin to all wells at a final concentration close to its Kₘ (typically in the low nanomolar range).
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes).
-
Terminate the assay by rapidly aspirating the buffer and washing the cells multiple times with ice-cold wash buffer.
-
-
Detection:
-
Lyse the cells in each well and add a scintillation cocktail.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis
-
Calculate the specific uptake by subtracting the non-specific uptake (counts per minute, CPM) from the total uptake (CPM).
-
Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Specific Uptake with Compound / Specific Uptake with Vehicle))
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value for this compound.
Mechanism of Action
Caption: Mechanism of serotonin reuptake inhibition by this compound.
This compound, as a tricyclic antidepressant, is believed to function as a competitive inhibitor of the serotonin transporter. By binding to SERT, this compound blocks the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. The in vitro reuptake assay described here provides a robust method to quantify the potency of this inhibitory action.
Application Notes and Protocols for Noxiptiline Administration in the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for the administration of the tricyclic antidepressant (TCA) Noxiptiline in the forced swim test (FST), a common preclinical model for assessing antidepressant efficacy.
Introduction
The forced swim test is a widely used behavioral assay to screen potential antidepressant drugs. The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Antidepressant medications have been shown to reduce the duration of immobility, suggesting a potential therapeutic effect. This compound, a tricyclic antidepressant, is believed to exert its effects by inhibiting the reuptake of norepinephrine and serotonin in the synaptic cleft, thereby increasing the availability of these neurotransmitters.[1][2]
Mechanism of Action
This compound, as a member of the tricyclic antidepressant class, primarily functions by blocking the reuptake of key neurotransmitters, notably norepinephrine and serotonin, at the synaptic cleft. This inhibition leads to an increased concentration and prolonged activity of these neurotransmitters in the brain, which is thought to be the primary mechanism for its antidepressant effects.[1][2] Additionally, like other TCAs, this compound may also interact with other receptor systems, which can contribute to both its therapeutic actions and potential side effects.[1][3]
Data Presentation
Due to a lack of specific published studies detailing the use of this compound in the forced swim test, the following table presents hypothetical data based on typical results observed with structurally similar tricyclic antidepressants, such as Amitriptyline.[4][5] This data is for illustrative purposes to demonstrate how results are typically presented.
| Treatment Group | Dose (mg/kg) | Administration Route | Pre-treatment Time | Mean Immobility Time (s) | Mean Swimming Time (s) | Mean Climbing Time (s) |
| Vehicle Control | N/A | Intraperitoneal (i.p.) | 60 minutes | 150 ± 10 | 80 ± 8 | 10 ± 2 |
| This compound | 5 | Intraperitoneal (i.p.) | 60 minutes | 120 ± 9 | 100 ± 7 | 20 ± 3 |
| This compound | 10 | Intraperitoneal (i.p.) | 60 minutes | 90 ± 7 | 120 ± 9 | 30 ± 4 |
| This compound | 20 | Intraperitoneal (i.p.) | 60 minutes | 75 ± 6 | 130 ± 10 | 35 ± 5 |
| Positive Control (Imipramine) | 20 | Intraperitoneal (i.p.) | 60 minutes | 80 ± 7 | 125 ± 8 | 35 ± 4 |
*Values are represented as mean ± standard error of the mean (SEM).
Experimental Protocols
The following is a detailed protocol for conducting the forced swim test with this compound administration in rats. This protocol is based on established FST procedures.[6]
Materials
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Forced swim test apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Animal subjects (e.g., adult male Wistar rats, 200-250g)
-
Video recording equipment
-
Stopwatches or automated tracking software
-
Drying towels
-
Heating lamp
Procedure
-
Acclimation: House the animals in a temperature-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. Allow free access to food and water.
-
Drug Preparation: Dissolve this compound hydrochloride in the vehicle to the desired concentrations (e.g., 5, 10, and 20 mg/kg). Prepare a fresh solution on the day of the experiment.
-
Animal Groups: Randomly assign animals to different treatment groups: Vehicle control, this compound (various doses), and a positive control (e.g., Imipramine).
-
Administration: Administer the prepared solutions via intraperitoneal (i.p.) injection at a volume of 1 ml/kg body weight.
-
Pre-treatment Time: Conduct the forced swim test 60 minutes after drug administration.
-
Forced Swim Test:
-
Pre-swim Session (Day 1): Place each rat individually into the swim cylinder for a 15-minute pre-swim session. This session is for habituation. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
Test Session (Day 2): 24 hours after the pre-swim session, administer the assigned treatment. Following the pre-treatment period (60 minutes), place the rat back into the swim cylinder for a 5-minute test session.
-
-
Data Collection: Record the entire 5-minute test session using a video camera. Subsequently, an observer blind to the treatment conditions should score the duration of immobility, swimming, and climbing behaviors.
-
Immobility: The rat is considered immobile when it remains floating with only minor movements necessary to keep its head above water.
-
Swimming: The rat is considered to be swimming when it is making active swimming motions, moving around the cylinder.
-
Climbing: The rat is considered to be climbing when it is making active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.
-
-
Post-Test Care: After the test, remove the animals from the water, dry them thoroughly with a towel, and place them in a clean, dry cage under a heating lamp for a short period to prevent hypothermia before returning them to their home cage.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to compare the different treatment groups.
Mandatory Visualizations
Caption: Experimental workflow for this compound administration in the forced swim test.
Caption: Proposed mechanism of action of this compound leading to antidepressant-like effects.
References
- 1. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 2. What is this compound hydrochloride used for? [synapse.patsnap.com]
- 3. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Application Note: Quantification of Noxiptiline in Plasma by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of Noxiptiline in human plasma using High-Performance Liquid Chromatography (HPLC). This compound is a tricyclic antidepressant, and monitoring its plasma concentration is crucial for therapeutic drug monitoring and pharmacokinetic studies. While specific validated methods for this compound are not abundantly available in the public domain, its structural similarity to other tricyclic antidepressants, such as Nortriptyline, allows for the adaptation of established analytical methods. This application note outlines a representative HPLC method coupled with UV detection, including comprehensive protocols for sample preparation, chromatographic conditions, and method validation parameters based on established methodologies for analogous compounds.
Introduction
This compound is a tricyclic antidepressant used in the treatment of depressive disorders. Accurate and reliable quantification of this compound in plasma is essential for optimizing therapeutic outcomes and preventing toxicity. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the determination of drugs in biological matrices due to its high resolution, sensitivity, and specificity. This application note describes a robust HPLC method for the quantification of this compound in plasma, providing researchers with a solid foundation for method implementation and validation.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex biological matrices like plasma.[1][2] It offers high recovery and cleaner extracts compared to other methods.[2]
Materials:
-
Oasis HLB SPE Cartridges
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium Hydroxide
-
Internal Standard (IS) solution (e.g., Protriptyline or a similar tricyclic antidepressant)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Sample Pre-treatment: To 1 mL of plasma, add 100 µL of the internal standard solution. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Analyte Elution: Elute this compound and the internal standard with 1 mL of a mixture of acetonitrile and ammonium hydroxide (98:2 v/v).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex for 30 seconds.
-
Injection: Inject a defined volume (e.g., 20 µL) into the HPLC system.
Chromatographic Conditions
The following chromatographic conditions are a representative starting point and may require optimization.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 3.5) in a 40:60 (v/v) ratio.[3] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detector | UV Detector set at 240 nm[4] |
| Internal Standard | Protriptyline or a structurally similar compound not co-administered with this compound. |
Data Presentation
The following tables summarize typical validation parameters for HPLC methods used for the quantification of tricyclic antidepressants in plasma. These values provide a benchmark for the expected performance of the this compound assay.
Table 1: Sample Preparation Method Comparison
| Preparation Method | Principle | Recovery (%) | Pros | Cons | Citations |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. Elution with a strong solvent. | > 85 | High recovery, clean extracts, amenable to automation. | Can be more expensive and require method development for new analytes. | [1][5] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | 70 - 90 | Inexpensive, effective for a wide range of analytes. | Can be labor-intensive, may form emulsions, uses larger solvent volumes. | [3][6] |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate plasma proteins, leaving the analyte in the supernatant. | > 90 | Simple, fast, and inexpensive. | Less clean extracts, potential for matrix effects. | [7] |
Table 2: Typical HPLC Method Validation Parameters for Tricyclic Antidepressants
| Parameter | Typical Range | Description | Citations |
| Linearity (r²) | > 0.995 | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | [6][8] |
| Limit of Detection (LOD) | 1 - 5 ng/mL | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated. | [5][8][9] |
| Limit of Quantification (LOQ) | 5 - 10 ng/mL | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | [9] |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) | The closeness of the measured value to the true value. | [7] |
| Precision (% RSD) | < 15% (< 20% at LOQ) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | [4][5][9] |
| Recovery (%) | > 80% | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte. | [3][5][8][10] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification in plasma.
Logical Relationship of Method Development
Caption: Logical relationship of HPLC method development components.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in plasma using HPLC with UV detection. The outlined sample preparation and chromatographic conditions, based on established methods for structurally similar tricyclic antidepressants, offer a robust starting point for method development and validation. The provided data tables and workflow diagrams serve as valuable resources for researchers and scientists in the field of drug development and therapeutic drug monitoring. It is recommended that any laboratory implementing this method performs a full validation according to the relevant regulatory guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of tricyclic antidepressants and their metabolites in plasma by solid-phase extraction (Bond-Elut TCA) and separation by capillary gas chromatography with nitrogen-phosphorous detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of amoxapine and nortriptyline in blood plasma and serum by salt-assisted liquid-liquid microextraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Selective determination of amitriptyline and nortriptyline in human plasma by HPLC with ultraviolet and particle beam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of nortriptyline in plasma by HPLC and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid-phase extraction and analysis of 20 antidepressant drugs in human plasma by LC/MS with SSI method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Receptor Binding Assays of Noxiptiline Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noxiptiline is a tricyclic antidepressant (TCA) that exerts its therapeutic effects through modulation of multiple neurotransmitter systems.[1][2] Like other TCAs, its primary mechanism of action involves the inhibition of serotonin (SERT) and norepinephrine (NET) transporters, leading to increased synaptic availability of these neurotransmitters.[1][3] Additionally, this compound exhibits antagonistic activity at several other receptors, including histamine H1, muscarinic M1, and alpha-1-adrenergic receptors, which contributes to its overall pharmacological profile and side effects.[4] Understanding the binding affinity of this compound for these targets is crucial for elucidating its mechanism of action and for the development of novel therapeutics with improved selectivity.
This document provides detailed protocols for conducting receptor binding assays for the primary molecular targets of this compound. While specific quantitative binding affinity data (Ki or IC50 values) for this compound are not consistently available in the public domain, the binding profile of the structurally and functionally similar TCA, amitriptyline, is well-characterized and is presented here as a reference.[4][5][6] These protocols are intended to guide researchers in setting up and performing robust and reproducible binding assays to characterize the interaction of this compound and other compounds with these important drug targets.
Quantitative Binding Data
The following table summarizes the binding affinities (Ki values in nM) of the representative tricyclic antidepressant, amitriptyline, for the primary targets of this compound. This data is provided to offer a comparative context for researchers investigating this compound's receptor binding profile.
| Target | Action | Representative Ki (nM) for Amitriptyline |
| Serotonin Transporter (SERT) | Reuptake Inhibition | 3.45[6] |
| Norepinephrine Transporter (NET) | Reuptake Inhibition | 13.3[6] |
| Histamine H1 Receptor | Antagonism | 0.5 - 1.1[6] |
| Muscarinic M1 Receptor | Antagonism | 11 - 24[6] |
| α1-Adrenergic Receptor | Antagonism | 4.4[6] |
Experimental Protocols
Detailed methodologies for performing competitive radioligand binding assays for each of this compound's key targets are provided below. These protocols are based on established principles of receptor binding assays and can be adapted based on specific laboratory conditions and available reagents.
Serotonin Transporter (SERT) Binding Assay
-
Objective: To determine the binding affinity of this compound for the human serotonin transporter (hSERT).
-
Materials:
-
hSERT-expressing cell membranes (e.g., from HEK293 cells)
-
Radioligand: [³H]-Citalopram or [¹²⁵I]-RTI-55
-
Non-specific binding control: Fluoxetine (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM Fluoxetine (for non-specific binding), or 50 µL of this compound dilution.
-
Add 50 µL of the radioligand at a concentration near its Kd to all wells.
-
Add 100 µL of the hSERT membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Norepinephrine Transporter (NET) Binding Assay
-
Objective: To determine the binding affinity of this compound for the human norepinephrine transporter (hNET).
-
Materials:
-
hNET-expressing cell membranes (e.g., from CHO or HEK293 cells)
-
Radioligand: [³H]-Nisoxetine or [³H]-Desipramine
-
Non-specific binding control: Desipramine (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
-
-
Procedure:
-
Follow the same general procedure as the SERT binding assay, substituting the hNET-specific reagents.
-
Incubation is typically carried out at 4°C for 2-4 hours.
-
Histamine H1 Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for the human histamine H1 receptor.
-
Materials:
-
Histamine H1 receptor-expressing cell membranes (e.g., from HeLa or CHO cells)
-
Radioligand: [³H]-Pyrilamine or [³H]-Mepyramine
-
Non-specific binding control: Mepyramine (1 µM) or Diphenhydramine (10 µM)
-
Assay Buffer: 50 mM Na₂/K₂PO₄, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
-
-
Procedure:
-
Follow the general procedure outlined for the SERT binding assay, using the histamine H1 receptor-specific reagents.
-
Incubate at room temperature for 60 minutes.
-
Muscarinic M1 Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for the human muscarinic M1 receptor.
-
Materials:
-
Muscarinic M1 receptor-expressing cell membranes (e.g., from CHO-K1 cells)
-
Radioligand: [³H]-Pirenzepine or [³H]-Scopolamine
-
Non-specific binding control: Atropine (1 µM)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
-
-
Procedure:
-
Follow the general procedure outlined for the SERT binding assay, using the muscarinic M1 receptor-specific reagents.
-
Incubate at 37°C for 60 minutes.
-
α1-Adrenergic Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for the human α1-adrenergic receptor.
-
Materials:
-
α1-adrenergic receptor-expressing cell membranes (e.g., from rat brain cortex or a suitable cell line)
-
Radioligand: [³H]-Prazosin
-
Non-specific binding control: Phentolamine (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
-
-
Procedure:
-
Follow the general procedure outlined for the SERT binding assay, using the α1-adrenergic receptor-specific reagents.
-
Incubate at room temperature for 30-60 minutes.
-
Visualizations
The following diagrams illustrate the experimental workflow for a typical competitive radioligand binding assay and the signaling pathways modulated by this compound.
Caption: General workflow of a competitive radioligand binding assay.
Caption: Signaling pathways modulated by this compound.
References
Application Notes and Protocols for Studying Noxiptiline Pharmacokinetics in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific pharmacokinetic data for Noxiptiline in animal models is not widely available in publicly accessible literature. The following application notes and protocols are based on established methodologies for studying other tricyclic antidepressants (TCAs) with similar chemical structures and pharmacological properties, such as amitriptyline and imipramine. These protocols provide a foundational framework for initiating pharmacokinetic studies of this compound.
Introduction to this compound and its Pharmacokinetics
This compound is a tricyclic antidepressant (TCA) that, like other drugs in its class, is believed to exert its therapeutic effects by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin in the central nervous system.[1] Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. This involves characterizing its absorption, distribution, metabolism, and excretion (ADME) properties. Animal models are indispensable tools for these preclinical investigations.
Generally, TCAs are rapidly absorbed after oral administration and exhibit high binding to plasma proteins.[2] They are extensively metabolized in the liver, primarily by cytochrome P450 (CYP450) enzymes, followed by glucuronidation and renal excretion.[2] A significant first-pass metabolism in the intestine and liver can influence the oral bioavailability of these compounds.[3][4]
Recommended Animal Models
Based on studies of other TCAs, the following animal models are recommended for investigating the pharmacokinetics of this compound:
-
Rats: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies due to their well-characterized physiology and ease of handling. They are suitable for both oral and intravenous administration studies.
-
Mice: Strains such as Swiss CD1 or C57BL/6 can be used, particularly for initial screening, brain penetration studies, and when limited quantities of the test compound are available.[5]
Quantitative Data Summary (Hypothetical Data for this compound)
The following tables present hypothetical pharmacokinetic data for this compound in rats, based on typical values observed for other TCAs like amitriptyline.[3][4] This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats Following a Single Intravenous (IV) Dose of 5 mg/kg.
| Parameter | Symbol | Unit | Mean Value (± SD) |
| Maximum Plasma Concentration | Cmax | ng/mL | 1500 (± 250) |
| Area Under the Curve (0 to ∞) | AUC₀-∞ | ng·h/mL | 3500 (± 600) |
| Volume of Distribution | Vd | L/kg | 15 (± 3) |
| Clearance | CL | L/h/kg | 1.4 (± 0.3) |
| Elimination Half-life | t₁/₂ | h | 7.5 (± 1.5) |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats Following a Single Oral (PO) Dose of 20 mg/kg.
| Parameter | Symbol | Unit | Mean Value (± SD) |
| Maximum Plasma Concentration | Cmax | ng/mL | 350 (± 80) |
| Time to Maximum Concentration | Tmax | h | 2.0 (± 0.5) |
| Area Under the Curve (0 to ∞) | AUC₀-∞ | ng·h/mL | 2800 (± 700) |
| Elimination Half-life | t₁/₂ | h | 8.0 (± 1.8) |
| Oral Bioavailability | F | % | 20 |
Detailed Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in rats following oral and intravenous administration of this compound.
Materials:
-
This compound hydrochloride
-
Vehicle for dosing (e.g., saline, 0.5% carboxymethylcellulose)
-
Sprague-Dawley rats (male, 200-250 g)
-
Dosing gavage needles (for oral administration)
-
Syringes and needles (for intravenous administration)
-
Blood collection tubes (e.g., heparinized microcentrifuge tubes)
-
Anesthesia (e.g., isoflurane)
-
Centrifuge
-
Freezer (-80°C)
Protocol:
-
Animal Acclimation: Acclimate rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.
-
Dosing Solution Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration.
-
Dosing:
-
Oral (PO) Administration: Administer the this compound formulation to the rats via oral gavage at a specified volume (e.g., 10 mL/kg).
-
Intravenous (IV) Administration: Administer the this compound solution via a tail vein injection at a specified volume (e.g., 5 mL/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points.
-
Suggested time points for IV administration: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Suggested time points for PO administration: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Plasma Preparation:
-
Immediately transfer the blood samples into heparinized tubes.
-
Centrifuge the samples at approximately 4000 x g for 10 minutes at 4°C to separate the plasma.
-
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method (LC-MS/MS)
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be developed and validated for the quantification of this compound in plasma.
General Procedure:
-
Sample Preparation: Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard (e.g., a deuterated analog of this compound or another TCA) to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.
-
Chromatographic Separation: Inject the supernatant onto a reverse-phase C18 HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the unknown samples from this curve.
Visualizations
Signaling Pathway of Tricyclic Antidepressants
Caption: Mechanism of action of tricyclic antidepressants like this compound.
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for an in vivo pharmacokinetic study of this compound.
References
- 1. What is this compound hydrochloride used for? [synapse.patsnap.com]
- 2. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of amitriptyline and one of its metabolites, nortriptyline, in rats: little contribution of considerable hepatic first-pass effect to low bioavailability of amitriptyline due to great intestinal first-pass effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mice plasma and brain pharmacokinetics of amitriptyline and its demethylated and hydroxylated metabolites after half-life repeated administration. Comparison with acute administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Noxiptiline Stock Solutions for Preclinical Research
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the preparation of Noxiptiline stock solutions for use in preclinical research, including both in vitro and in vivo experimental settings. This compound, a tricyclic antidepressant, requires careful handling and precise solution preparation to ensure experimental reproducibility and accuracy. This guide outlines the necessary materials, step-by-step procedures for dissolution, and recommendations for storage and handling to maintain the stability and integrity of the compound. The information presented is collated from publicly available data on this compound and structurally similar tricyclic antidepressants.
Physicochemical Properties of this compound
This compound is a tricyclic antidepressant. For experimental purposes, it is often used in its hydrochloride salt form, which generally exhibits better solubility in aqueous solutions. Understanding the fundamental properties of this compound is crucial for the accurate preparation of stock solutions.
| Property | Value | Source |
| Chemical Name | 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one O-[2-(dimethylamino)ethyl]oxime | [1] |
| Molecular Formula | C₁₉H₂₂N₂O | [1] |
| Molecular Weight | 294.4 g/mol | [2] |
| CAS Number | 3362-45-6 | [2] |
| This compound Hydrochloride | ||
| Molecular Formula | C₁₉H₂₃ClN₂O | [1] |
| Molecular Weight | 330.86 g/mol | [1] |
| CAS Number | 4985-15-3 | [1] |
Solubility Data
While specific solubility data for this compound is not extensively published, data from the closely related tricyclic antidepressant Nortriptyline hydrochloride can provide a reliable estimate for formulating stock solutions.
| Solvent | Estimated Solubility of this compound Hydrochloride | Reference (Nortriptyline HCl) |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL (~90 mM) | [3] |
| Ethanol | ~15 mg/mL (~45 mM) | [3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~1 mg/mL (~3 mM) | [3] |
Note: It is always recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
Recommended Concentrations for Experiments
The optimal concentration of this compound will vary depending on the specific experimental model. The following table provides a range of concentrations used for similar tricyclic antidepressants in published research, which can serve as a starting point for dose-response studies.
| Experiment Type | Typical Concentration/Dosage Range (for related TCAs) | Source |
| In Vitro (Cell-based assays) | 0.1 µM - 100 µM | [4][5][6] |
| In Vivo (Rodent models of depression) | 5 - 50 mg/kg/day (oral or intraperitoneal) | [7][8] |
Experimental Protocols
Preparation of High-Concentration Stock Solution (e.g., 10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.
Materials:
-
This compound hydrochloride (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound hydrochloride.
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 330.86 g/mol * (1000 mg / 1 g) = 3.31 mg
-
-
-
Weigh the this compound hydrochloride.
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out the calculated mass of this compound hydrochloride into the tube.
-
-
Dissolve the compound.
-
Add the desired volume of sterile DMSO to the tube containing the this compound hydrochloride.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
-
Aliquot and store.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (up to several months) or at 4°C for short-term storage (days to weeks).[1]
-
Preparation of Working Solutions for In Vitro Experiments
Working solutions are typically prepared by diluting the high-concentration stock solution in the appropriate cell culture medium.
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Procedure:
-
Determine the final desired concentration of this compound and the final volume of the working solution.
-
Calculate the volume of the stock solution needed.
-
Use the formula: C₁V₁ = C₂V₂
-
C₁ = Concentration of the stock solution (e.g., 10 mM)
-
V₁ = Volume of the stock solution to be added
-
C₂ = Final concentration of the working solution (e.g., 10 µM)
-
V₂ = Final volume of the working solution (e.g., 1 mL)
-
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
V₁ = (10 µM * 1 mL) / 10,000 µM = 0.001 mL = 1 µL
-
-
-
Prepare the working solution.
-
Add the calculated volume of the stock solution to the appropriate volume of pre-warmed cell culture medium.
-
Mix thoroughly by gentle pipetting or inversion.
-
The working solution is now ready to be added to the cell cultures.
-
Preparation of Formulations for In Vivo Experiments
For in vivo studies, this compound can be administered through various routes, including oral gavage or intraperitoneal injection. The vehicle used for administration will depend on the chosen route and experimental design.
Example Protocol for Oral Gavage Formulation:
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile water, saline, or a suspension agent like 0.5% carboxymethylcellulose (CMC) in water)
-
Sterile tubes
-
Vortex mixer or sonicator
Procedure:
-
Calculate the required amount of this compound hydrochloride based on the desired dose (mg/kg) and the dosing volume.
-
Example: For a 10 mg/kg dose in a mouse with an average weight of 25 g, and a dosing volume of 10 mL/kg:
-
Dose per mouse = 10 mg/kg * 0.025 kg = 0.25 mg
-
Volume per mouse = 10 mL/kg * 0.025 kg = 0.25 mL
-
Concentration of dosing solution = 0.25 mg / 0.25 mL = 1 mg/mL
-
-
-
Prepare the formulation.
-
Weigh the required amount of this compound hydrochloride.
-
Add the desired volume of the vehicle.
-
Vortex or sonicate until the compound is fully dissolved or a homogenous suspension is formed.
-
-
Administer the formulation to the animals immediately after preparation.
Diagrams
Caption: Workflow for preparing this compound solutions.
Safety Precautions
This compound is a pharmacologically active compound and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the solid powder in a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: This protocol is intended for research purposes only and should be performed by trained laboratory personnel. The information provided is based on available data for this compound and similar compounds and may require optimization for specific experimental conditions.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | 3362-45-6 | Benchchem [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Effects of amitriptyline and fluoxetine upon the in vitro proliferation of tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amitriptyline and scopolamine in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Noxiptiline in Neuroinflammation Studies: A Proposed Framework
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental evidence for the application of Noxiptiline in neuroinflammation studies is not currently available in the public domain. The following application notes and protocols are based on the well-documented anti-inflammatory properties of other tricyclic antidepressants (TCAs), such as Amitriptyline and Clomipramine.[1][2][3] This document, therefore, presents a proposed framework for investigating this compound's potential in this research area, leveraging the known class effects of TCAs. All experimental designs should be validated and optimized for this compound specifically.
Introduction to this compound
This compound is a tricyclic antidepressant (TCA) primarily known for its role in treating major depressive disorders by inhibiting the reuptake of serotonin and norepinephrine.[4] This modulation of neurotransmitters in the synaptic cleft helps to alleviate symptoms of depression.[4] Beyond its antidepressant effects, the broader class of TCAs has demonstrated significant anti-inflammatory and immunomodulatory properties, suggesting a potential therapeutic role in conditions with a neuroinflammatory component.[1][5]
Proposed Mechanism of Action in Neuroinflammation
Based on studies of related TCAs, this compound is hypothesized to mitigate neuroinflammation through several mechanisms:[3][6][7]
-
Inhibition of Microglial Activation: Microglia, the resident immune cells of the central nervous system (CNS), are key players in neuroinflammation. TCAs have been shown to reduce the activation of microglia in response to inflammatory stimuli.[3][8]
-
Modulation of Cytokine Production: TCAs can suppress the production and release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), from glial cells.[9][10]
-
Regulation of Signaling Pathways: The anti-inflammatory effects of TCAs are thought to be mediated through the modulation of key intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Cyclic AMP Response Element-Binding Protein (CREB) pathways.[6][11]
Data Presentation: Effects of Tricyclic Antidepressants on Pro-inflammatory Cytokines
The following table summarizes the observed effects of various TCAs on the release of key pro-inflammatory cytokines in preclinical studies. This data provides a basis for hypothesizing the potential effects of this compound.
| Tricyclic Antidepressant | Model System | Pro-inflammatory Cytokine | Observed Effect |
| Amitriptyline | Rat neuropathic pain model | TNF-α, MIP-2, MCP-1, ICAM-1 | Decreased mRNA expression in the spinal cord[6] |
| Amitriptyline | Rat mixed glial and microglial cultures (LPS-activated) | IL-1β, TNF-α | Decreased release[12] |
| Desipramine | C57BL/6 mice | IL-1 | Increased bioactivity after 7 and 28 days of administration[9] |
| Clomipramine | In vitro, in vivo (animal models), and human studies | Not specified | Strong anti-inflammatory properties reported[2][5] |
| Nortriptyline | Rat mixed glial cultures (LPS-activated) | IL-1β, TNF-α | Decreased release[12] |
Experimental Protocols
The following are detailed protocols adapted from studies on other TCAs that can be used as a starting point for investigating the anti-inflammatory effects of this compound.
Protocol 1: In Vitro Assessment of Anti-inflammatory Effects on Microglia
This protocol outlines the methodology to assess the effect of this compound on the activation and cytokine production of microglial cells in culture.
1. Cell Culture and Treatment:
- Culture a murine microglial cell line (e.g., BV-2) or primary microglia in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Seed cells in 96-well plates for viability and cytokine assays, and in 6-well plates for protein and RNA analysis.
- Pre-treat cells with varying concentrations of this compound (e.g., 1-50 µM) for 1-2 hours.
- Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours.
2. Cell Viability Assay (MTT Assay):
- After treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
- Solubilize the formazan crystals with DMSO.
- Measure the absorbance at 570 nm using a microplate reader.
3. Measurement of Pro-inflammatory Cytokines (ELISA):
- Collect the cell culture supernatant after treatment.
- Quantify the concentration of TNF-α, IL-1β, and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
4. Analysis of Microglial Activation Markers (Immunocytochemistry):
- Fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with 0.1% Triton X-100.
- Block with 5% bovine serum albumin (BSA).
- Incubate with a primary antibody against a microglial activation marker (e.g., Iba1 or CD68).[13]
- Incubate with a fluorescently labeled secondary antibody.
- Visualize and quantify the fluorescence intensity using a fluorescence microscope.
Protocol 2: In Vivo Assessment in a Neuroinflammation Animal Model
This protocol describes a general workflow for evaluating the in vivo efficacy of this compound in a mouse model of LPS-induced neuroinflammation.
1. Animal Model:
- Use adult male C57BL/6 mice.
- Administer this compound (e.g., 5-20 mg/kg, intraperitoneally) or vehicle daily for a pre-determined period (e.g., 7-14 days).
- Induce systemic inflammation by a single intraperitoneal injection of LPS (e.g., 1 mg/kg).
2. Behavioral Assessment:
- Perform behavioral tests to assess sickness behavior and depressive-like symptoms (e.g., open field test for locomotor activity, tail suspension test, or forced swim test for behavioral despair).
3. Tissue Collection and Preparation:
- At a defined time point after LPS injection (e.g., 24 hours), euthanize the animals and perfuse with saline.
- Dissect the hippocampus and prefrontal cortex.
- Homogenize the tissue for protein and RNA analysis or fix for immunohistochemistry.
4. Analysis of Inflammatory Markers:
- Cytokine Measurement (ELISA or Multiplex Assay): Measure the levels of TNF-α, IL-1β, and IL-6 in brain homogenates.
- Microglial Activation (Immunohistochemistry): Stain brain sections for Iba1 or CD68 to assess microglial morphology and density.
- Signaling Pathway Analysis (Western Blot): Analyze the phosphorylation status of key proteins in the MAPK and CREB pathways (e.g., p-ERK, p-p38, p-CREB) in brain homogenates.
Mandatory Visualizations
Caption: Proposed inhibitory signaling pathway of this compound in microglial cells.
References
- 1. Resolving a paradox: antidepressants, neuroinflammation, and neurodegeneration [explorationpub.com]
- 2. researchgate.net [researchgate.net]
- 3. Antidepressants as a potential candidate to reduce microglia activation in neurodegenerative diseases. A systematic review and meta-analysis of preclinical studies | CHDR [chdr.nl]
- 4. What is this compound hydrochloride used for? [synapse.patsnap.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Amitriptyline inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Microglial Activation by Amitriptyline and Doxepin in Interferon-β Pre-Treated Astrocyte–Microglia Co-Culture Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. The effect of repeated amitriptyline and desipramine administration on cytokine release in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effect of Antidepressant Medication Treatment on Serum Levels of Inflammatory Cytokines: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amitriptyline inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Tryptanthrin Suppresses the Activation of the LPS-Treated BV2 Microglial Cell Line via Nrf2/HO-1 Antioxidant Signaling [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Improving Noxiptiline Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Noxiptiline for successful in vitro assays. This compound, a tricyclic antidepressant, can present solubility challenges that may impact experimental outcomes. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to address these issues effectively.
Solubility Data
| Solvent | Solubility (Nortriptyline HCl) | Concentration (Nortriptyline HCl) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[1] | ~100 mM | Stock solutions in DMSO are common for in vitro assays.[1] |
| Ethanol | ~15 mg/mL[1] | ~50 mM | Can be used as a co-solvent.[1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~1 mg/mL[1] | ~3.3 mM | Represents solubility in aqueous buffer.[1] |
Disclaimer: The solubility of this compound may vary. It is recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental conditions.
Experimental Protocols
This section provides a detailed methodology for preparing a this compound stock solution and diluting it for use in in vitro assays.
Protocol: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound hydrochloride powder into the tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Cap the tube securely and vortex thoroughly for at least 2 minutes or until the compound is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
-
Protocol: Dilution of this compound Stock Solution into Aqueous Assay Medium
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed aqueous assay medium (e.g., cell culture medium, buffer)
-
Sterile tubes
-
Pipettes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the pre-warmed aqueous medium to achieve the final desired working concentration.
-
Crucial Step: To minimize precipitation, add the this compound stock solution to the aqueous medium dropwise while gently vortexing or swirling the tube. Do not add the aqueous medium directly to the DMSO stock.
-
The final concentration of DMSO in the assay medium should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cellular toxicity.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your assay.
-
Troubleshooting and FAQs
This section addresses common issues encountered when working with this compound and other poorly soluble compounds in in vitro assays.
Frequently Asked Questions (FAQs)
-
Q1: My this compound precipitated out of solution when I added it to my cell culture medium. What should I do?
-
A1: Precipitation upon dilution in aqueous media is a common issue with compounds dissolved in organic solvents like DMSO.[2][3] To mitigate this, try the following:
-
Reduce the final concentration: Your target concentration might be above the aqueous solubility limit of this compound.
-
Optimize the dilution method: Add the DMSO stock solution to the pre-warmed media slowly and with constant agitation.[4]
-
Use a co-solvent: In some cases, a small percentage of a less polar solvent like ethanol in the final medium can improve solubility. However, ensure to run appropriate vehicle controls to account for any effects of the co-solvent.
-
pH adjustment: The solubility of some compounds is pH-dependent.[5] If your experimental system allows, you could investigate the effect of slightly adjusting the pH of your assay medium.
-
-
-
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
-
A2: The tolerance of cell lines to DMSO varies. Generally, it is recommended to keep the final DMSO concentration at or below 0.5% (v/v). Higher concentrations can lead to cytotoxicity and may interfere with experimental results. It is best practice to determine the DMSO tolerance for your specific cell line by running a vehicle control experiment.
-
-
Q3: Can I prepare a stock solution of this compound in water or PBS?
-
A3: Based on the data for the related compound Nortriptyline, the aqueous solubility is significantly lower than in organic solvents like DMSO.[1] While you can prepare a low-concentration stock in an aqueous buffer, it may not be high enough for a wide range of experimental dilutions. Preparing a high-concentration stock in DMSO is generally the preferred method.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitates immediately upon addition to aqueous medium. | - Final concentration exceeds aqueous solubility.- Improper dilution technique. | - Lower the final working concentration.- Add the DMSO stock to the aqueous medium slowly while vortexing.[4]- Consider using a surfactant like Tween-20 (for cell-free assays).[2] |
| Cloudiness or precipitate forms in the stock solution during storage. | - Stock solution is supersaturated.- Freeze-thaw cycles causing degradation or precipitation. | - Gently warm the stock solution and vortex to redissolve.- Prepare fresh stock solution at a slightly lower concentration.- Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Inconsistent results between experiments. | - Incomplete dissolution of the compound.- Precipitation of the compound in the assay plate over time. | - Ensure the compound is fully dissolved in the stock solution before use.- Visually inspect assay plates under a microscope for any signs of precipitation during the experiment.- Reduce the incubation time if precipitation is observed over longer periods. |
| Cell death observed in vehicle control wells. | - DMSO concentration is too high. | - Reduce the final DMSO concentration in the assay medium to a non-toxic level (typically ≤0.5%).- Perform a DMSO toxicity curve for your specific cell line. |
Visualizations
Experimental Workflow
References
Navigating Noxiptiline Stability: A Technical Support Guide for Researchers
FOR IMMEDIATE RELEASE
This technical support center provides essential guidance for researchers, scientists, and drug development professionals encountering stability challenges with the tricyclic antidepressant, Noxiptiline, in experimental buffers. Through a series of frequently asked questions and troubleshooting guides, this resource aims to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading in my experimental buffer. What are the common causes?
A1: Degradation of tricyclic antidepressants (TCAs) like this compound in aqueous solutions can be attributed to several factors. The primary pathways of degradation include oxidation, hydrolysis, and photodegradation.[1][2] The rate and extent of this degradation are significantly influenced by the pH of the buffer, exposure to light, storage temperature, and the presence of contaminants such as metal ions.[3]
Q2: How does the pH of the experimental buffer affect this compound stability?
A2: The pH of your buffer is a critical determinant of this compound stability. Studies on similar TCAs, such as desipramine, have shown that stability can vary significantly across different pH levels. For instance, desipramine demonstrated high recovery rates at pH 5, with stability decreasing at more acidic (pH 3) and alkaline (pH 9 and 11) conditions.[4] It is crucial to empirically determine the optimal pH for your specific experimental setup.
Q3: What are the best practices for preparing and storing this compound stock solutions and experimental buffers?
A3: To minimize degradation, prepare fresh this compound solutions before each experiment whenever possible. If storage is necessary, store solutions in amber glass vials to protect them from light, as photodegradation is a known issue for TCAs.[1][2] Solutions should be stored at low temperatures (e.g., 2-8 °C) to slow down potential chemical reactions. The use of high-purity water and buffer components is recommended to avoid contamination with metal ions that can catalyze oxidative degradation.[3]
Q4: Are there any buffer components I should avoid when working with this compound?
A4: Yes. Avoid buffers containing components that can react with this compound. For example, some antioxidants, like sodium metabisulfite, have been shown to accelerate the decomposition of TCAs.[3] Additionally, be cautious of solutions containing formaldehyde or paraformaldehyde, as they can react with the amine groups of TCAs, leading to degradation.[4]
Troubleshooting Guide
Problem: Inconsistent results or loss of this compound activity in my assay.
This issue often points to the degradation of this compound in the experimental buffer. Follow these troubleshooting steps to identify and resolve the problem.
Troubleshooting Workflow for this compound Stability
Caption: A stepwise workflow to troubleshoot and resolve this compound stability issues.
Quantitative Data Summary
| Buffer pH | Recovery of Desipramine (%) after Storage in Formaldehyde Solution |
| 3 | Low |
| 5 | High |
| 7 | Moderate-High |
| 9 | Moderate |
| 11 | Low |
Note: This data should be used as a general guideline. It is highly recommended to perform a stability study of this compound in your specific experimental buffer.
Experimental Protocols
Protocol: Assessing this compound Stability in a Novel Buffer
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve in a suitable solvent (e.g., DMSO, Ethanol) to create a concentrated stock solution.
-
Store the stock solution in an amber vial at -20°C.
-
-
Preparation of Experimental Buffer:
-
Prepare your desired experimental buffer at various pH points (e.g., pH 5, 6, 7, 8).
-
Ensure all components are of high purity.
-
-
Incubation:
-
Spike the experimental buffers with a known concentration of this compound from the stock solution.
-
Divide each solution into two sets: one stored under normal laboratory light and temperature, and the other in the dark at 2-8°C.
-
Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis:
-
Analyze the concentration of this compound in each aliquot using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
-
Data Interpretation:
-
Plot the concentration of this compound as a function of time for each condition.
-
Determine the rate of degradation under each condition to identify the optimal buffer composition and storage procedure.
-
Potential Degradation Pathways for Tricyclic Antidepressants
Caption: Factors leading to the degradation of this compound and resulting products.
By understanding the potential stability issues of this compound and implementing the troubleshooting and experimental validation steps outlined in this guide, researchers can ensure the accuracy and reliability of their findings. For further assistance, please consult relevant chemical and pharmacological literature.
References
- 1. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Factors influencing decomposition rate of amitriptyline hydrochloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of tricyclic antidepressants in formalin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Noxiptiline Variability in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in animal studies involving Noxiptiline. Given the limited availability of specific pharmacokinetic data for this compound, data from the structurally similar tricyclic antidepressant (TCA) Amitriptyline is used as a proxy to provide guidance on potential sources of variability and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a tricyclic antidepressant (TCA). Its primary mechanism of action is the inhibition of the reuptake of the neurotransmitters norepinephrine and serotonin in the synaptic cleft, leading to their increased availability and enhanced neurotransmission.[1] Additionally, like other TCAs, it can interact with other receptors, which may contribute to its overall pharmacological profile and side effects.
Q2: What are the common metabolic pathways for tricyclic antidepressants like this compound?
The metabolism of TCAs like amitriptyline, a close structural analog of this compound, primarily occurs in the liver. The main metabolic reactions are demethylation and hydroxylation, mediated by cytochrome P450 (CYP) enzymes.[2] For instance, amitriptyline is metabolized to its active metabolite, nortriptyline.[3] These metabolites can then undergo further metabolism, including glucuronidation.
Q3: Why am I observing high variability in plasma concentrations of this compound in my animal studies?
High variability in plasma concentrations of TCAs can arise from several factors, including:
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Genetic Polymorphisms: Variations in CYP enzymes among individual animals can lead to significant differences in drug metabolism.
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Physiological Factors: Age, sex, health status, and even stress levels of the animals can influence drug absorption, distribution, metabolism, and excretion (ADME).
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Experimental Procedures: Inconsistencies in drug administration, sample collection timing, and sample handling can introduce significant variability.
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Drug Formulation and Administration Route: The formulation of this compound and the route of administration (e.g., oral gavage vs. intravenous injection) can greatly impact its bioavailability.
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Food Effects: The presence or absence of food in the gastrointestinal tract can affect the absorption of orally administered TCAs.[4][5]
Troubleshooting Guides
Issue 1: Inconsistent Bioavailability after Oral Administration
Symptoms:
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Large inter-individual variation in peak plasma concentrations (Cmax) and area under the curve (AUC).
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Non-linear dose-exposure relationship.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Food Effect | Standardize the feeding schedule of the animals. For example, fast animals overnight before oral administration. A study on amitriptyline in dogs showed that food can limit absorption.[5] |
| Formulation Issues | Ensure the drug is completely dissolved or uniformly suspended in the vehicle. For poorly soluble compounds, consider using a solubilizing agent or a different vehicle. |
| Gastrointestinal (GI) Tract Variability | Factors like GI motility and pH can vary between animals. While difficult to control, being aware of these factors is important for data interpretation. The gut microbiota can also influence the metabolism of some drugs. |
| First-Pass Metabolism | TCAs can undergo significant first-pass metabolism in the gut wall and liver. This can lead to variable bioavailability. Consider using a different route of administration (e.g., intravenous) in a pilot study to determine the absolute bioavailability. |
Issue 2: Variability in Drug Metabolism
Symptoms:
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Inconsistent ratios of parent drug to metabolite concentrations across animals.
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Unexpectedly rapid or slow clearance of the drug.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Species and Strain Differences | Different animal species and even different strains within the same species can have significant variations in their metabolic enzyme profiles.[6] Be consistent with the animal model used. If comparing results across studies, ensure the same species and strain were used. |
| CYP450 Enzyme Induction or Inhibition | Co-administration of other compounds, including components of the diet, can induce or inhibit CYP450 enzymes, altering the metabolism of this compound. Review all administered substances for potential interactions. |
| Genetic Polymorphisms | Just as in humans, genetic variations in drug-metabolizing enzymes exist in animal populations, leading to poor, intermediate, extensive, and ultrarapid metabolizers.[3] While challenging to control in outbred strains, being aware of this potential source of variability is crucial. |
Issue 3: Sample Integrity and Analytical Variability
Symptoms:
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Degradation of the drug in collected samples.
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Inconsistent results from analytical assays.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Sample Collection and Handling | Use appropriate blood collection tubes. A study on TCAs showed that some tubes with serum separator gels can cause significant drug loss.[7] Process blood samples promptly to separate plasma or serum and store them at -20°C or lower.[7] |
| Analyte Stability | The stability of TCAs in biological matrices can be an issue. It is crucial to perform stability tests of this compound in the specific matrix (e.g., plasma, brain homogenate) under the storage and experimental conditions.[8][9] |
| Analytical Method | Ensure the analytical method (e.g., LC-MS/MS) is properly validated for linearity, accuracy, precision, and sensitivity in the relevant biological matrix. Use a stable, isotopically labeled internal standard to account for matrix effects and extraction variability. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Amitriptyline in Greyhound Dogs (as a proxy for this compound)
Data from a study administering a single oral dose of amitriptyline hydrochloride.[4]
| Parameter | Fed Dogs (n=5) | Fasted Dogs (n=3) |
| Cmax (ng/mL) | 30.6 - 127 | 22.8 - 64.5 |
| AUCinf (h*ng/mL) | 287 - 1146 | 167 - 720 |
| Relative Bioavailability | - | 69 - 91% (compared to fed) |
Note: Two dogs in the fasted group were excluded from the analysis due to vomiting.[4]
Table 2: In Vitro Metabolism of Tricyclic Antidepressants in Rat Liver Microsomes
This table summarizes the primary metabolic reactions observed for amitriptyline, imipramine, and chlorimipramine.[2]
| Tricyclic Antidepressant | Primary Metabolic Reactions |
| Amitriptyline (AMI) | Hydroxylation > Demethylation, N-oxidation |
| Imipramine (IMI) | N-oxidation > Demethylation > Hydroxylation |
| Chlorimipramine (CMI) | Demethylation > Hydroxylation > N-oxidation |
Experimental Protocols
Protocol 1: Oral Administration in Rodents
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Animal Preparation: Acclimatize animals to the housing conditions for at least one week. Fast rodents overnight (approximately 12-16 hours) with free access to water before dosing to minimize food-related variability in absorption.
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Drug Formulation: Prepare a homogenous solution or suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). The concentration should be calculated to deliver the desired dose in a volume appropriate for the animal's size (e.g., 5-10 mL/kg for rats).
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Administration: Administer the formulation accurately using an oral gavage needle. Ensure the needle is inserted correctly to avoid injury and deliver the full dose to the stomach.
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Post-Administration: Return animals to their cages with free access to food and water (or as per the study design). Observe animals for any adverse reactions.
Protocol 2: Blood Sample Collection from Rodents
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Timing: Collect blood samples at predetermined time points post-dosing to capture the absorption, distribution, and elimination phases (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
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Collection Site: Common sites for serial blood sampling in rats include the tail vein or saphenous vein. For terminal studies, cardiac puncture can be used to collect a larger volume.
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Anticoagulant: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). As noted, the type of collection tube can impact TCA concentrations.[7]
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Processing: Immediately after collection, gently mix the blood with the anticoagulant. Centrifuge the samples at a specified speed and temperature (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
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Storage: Carefully transfer the plasma to clean, labeled tubes and store them frozen at -80°C until analysis.
Protocol 3: Quantification of this compound in Plasma by LC-MS/MS
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Sample Preparation:
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Thaw plasma samples on ice.
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To a specific volume of plasma (e.g., 100 µL), add an internal standard (a stable isotope-labeled version of this compound is ideal).
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Perform protein precipitation by adding a solvent like acetonitrile or methanol.
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Vortex and centrifuge to pellet the precipitated proteins.
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Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
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Use a suitable C18 column for chromatographic separation.
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Develop a gradient elution method using appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Optimize the mass spectrometer settings (e.g., ion source parameters, collision energy) for the detection of this compound and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
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Construct a calibration curve using standards of known concentrations.
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Quantify the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: this compound's primary mechanism of action.
Caption: A typical experimental workflow for a pharmacokinetic study.
Caption: Potential sources of variability in this compound animal studies.
References
- 1. Serotonin - Wikipedia [en.wikipedia.org]
- 2. Comparison of the metabolism of the three antidepressants amitriptyline, imipramine, and chlorimipramine in vitro in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amitriptyline - Wikipedia [en.wikipedia.org]
- 4. Evaluation of the pharmacokinetics of oral amitriptyline and its active metabolite nortriptyline in fed and fasted Greyhound dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Innovative Drugs to Treat Depression: Did Animal Models Fail to Be Predictive or Did Clinical Trials Fail to Detect Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of serum and plasma samples for determination of tricyclic antidepressants: effects of blood collection tubes and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Technical Support Center: Optimizing Tricyclic Antidepressant Dosage for Behavioral Studies in Mice with a Focus on Amitriptyline as a Noxiptiline Analog
Disclaimer: Noxiptiline has not been extensively studied in preclinical behavioral models in mice. This guide utilizes data from amitriptyline, a structurally and functionally similar tricyclic antidepressant (TCA), as a proxy to provide researchers with a framework for dosage optimization and experimental design. The information provided should be adapted and optimized for your specific experimental context.
Frequently Asked questions (FAQs)
Q1: What is a typical starting dose for amitriptyline in mouse behavioral studies?
A starting point for amitriptyline in mouse behavioral studies can range from 2.5 to 10 mg/kg administered intraperitoneally (i.p.).[1][2] The optimal dose will depend on the specific behavioral test and the desired effect. It is crucial to perform a dose-response study to determine the most effective dose for your experimental paradigm.
Q2: How should amitriptyline be prepared and administered to mice?
Amitriptyline hydrochloride is typically dissolved in physiological saline (0.9% NaCl) for injection. The solution should be prepared fresh on the day of the experiment. Administration is commonly performed via intraperitoneal (i.p.) injection. The volume of injection should be consistent across all animals, typically 10 ml/kg of body weight.
Q3: What are the expected behavioral effects of amitriptyline in mice?
In models of depression, such as the Forced Swim Test and Tail Suspension Test, effective doses of amitriptyline are expected to decrease immobility time, indicating an antidepressant-like effect. In the Open Field Test, amitriptyline can have dose-dependent effects on locomotor activity. At lower doses, it may not significantly alter locomotion, while higher doses can lead to sedation and reduced movement.[3] It is important to assess locomotor activity to ensure that the observed effects in depression models are not due to general changes in motor function.
Q4: What are the potential side effects of amitriptyline in mice at different doses?
Amitriptyline can have several dose-dependent side effects in mice. At higher doses (e.g., 10-20 mg/kg), it can cause sedation, which may manifest as reduced locomotor activity in the Open Field Test.[3] Due to its anticholinergic properties, amitriptyline can also impair memory, an effect that has been observed in tasks like the inhibitory avoidance test.[1][4] Researchers should be mindful of these potential confounding factors when interpreting behavioral data.
Q5: What are the key pharmacokinetic parameters of amitriptyline in mice after intraperitoneal injection?
After a single intraperitoneal injection of 20 mg/kg amitriptyline in mice, the following pharmacokinetic parameters have been reported:
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Tmax (Time to peak plasma concentration): Approximately 0.37 hours in plasma and 0.42 hours in the brain.[5]
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Half-life (t1/2): Approximately 3.2 hours in plasma and 3.6 hours in the brain.[5] These parameters are important for designing the timing of drug administration relative to behavioral testing.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| High variability in behavioral results between mice in the same treatment group. | - Improper drug administration (e.g., subcutaneous instead of intraperitoneal injection).- Inconsistent handling of animals leading to varied stress levels.- Genetic drift within the mouse colony.- Circadian rhythm variations. | - Ensure all injections are performed correctly and consistently by a trained individual.- Handle all animals in the same manner and allow for an adequate acclimatization period before testing.- Use mice from a reliable vendor and from the same litter when possible.- Conduct behavioral testing at the same time of day for all animals. |
| No significant effect of amitriptyline at the expected dose. | - Incorrect dose calculation or preparation.- The chosen dose is outside the therapeutic window for the specific mouse strain or behavioral test.- The timing of drug administration relative to the behavioral test is not optimal. | - Double-check all calculations and ensure the drug is fully dissolved.- Perform a dose-response study (e.g., 2.5, 5, 10, 20 mg/kg) to identify the effective dose.- Adjust the time between injection and testing based on the known Tmax of amitriptyline in mice (approx. 20-25 minutes).[5] |
| Observed decrease in immobility in the Forced Swim Test is accompanied by significant hyperactivity in the Open Field Test. | - The dose of amitriptyline used may be causing a general increase in locomotor activity, which is a confounding factor. | - Test a lower dose of amitriptyline that does not produce hyperactivity in the Open Field Test.- Analyze the pattern of behavior in the Forced Swim Test; a true antidepressant effect should increase active swimming/climbing without non-specific hyperactivity. |
| Mice appear sedated and show very little movement in all behavioral tests. | - The dose of amitriptyline is too high.- Synergistic effects with other environmental factors or experimental manipulations. | - Reduce the dose of amitriptyline.- Review the experimental protocol for any other factors that could be contributing to sedation. |
| Precipitation is observed in the prepared amitriptyline solution. | - The concentration of amitriptyline is too high for the chosen solvent.- The temperature of the solution is too low. | - Ensure the concentration is within the solubility limits for amitriptyline hydrochloride in saline.- Gently warm the solution to aid dissolution, but allow it to return to room temperature before injection. |
Data Presentation: Amitriptyline Dosage and Pharmacokinetics in Mice
Table 1: Reported Dosages of Amitriptyline in Mouse Behavioral Studies
| Behavioral Test | Mouse Strain | Dose Range (mg/kg, i.p.) | Observed Effect | Reference(s) |
| Inhibitory Avoidance | CD1 | 2.5 - 20 | Dose-dependent impairment of memory | [1][2] |
| Open Field Test | Not Specified | 5, 10, 15 | Enhanced locomotion at first dose, suppression with repeated administration | [3] |
| Novel Object Recognition | Not Specified | 1.8, 3.7 | Decreased swim latencies at low dose in Morris Water Maze | [6] |
Table 2: Pharmacokinetic Parameters of Amitriptyline in Mice (20 mg/kg, i.p.)
| Parameter | Plasma | Brain | Reference |
| Tmax (hours) | 0.37 | 0.42 | [5] |
| Half-life (hours) | 3.2 | 3.6 | [5] |
Experimental Protocols
Forced Swim Test (FST)
This test is used to assess depressive-like behavior in mice.
Materials:
-
Cylindrical container (e.g., 25 cm tall, 15 cm in diameter)
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Water (23-25°C)
-
Video recording system
-
Timer
Procedure:
-
Fill the cylinder with water to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Administer amitriptyline or vehicle via i.p. injection 30 minutes before the test.
-
Gently place the mouse into the water-filled cylinder.
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Record the session for 6 minutes.
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After 6 minutes, remove the mouse, dry it with a towel, and return it to its home cage.
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The last 4 minutes of the 6-minute session are typically analyzed for immobility time (the time the mouse spends floating with only minor movements to keep its head above water).
Tail Suspension Test (TST)
This test is also used to screen for antidepressant-like activity.
Materials:
-
Tail suspension apparatus (a horizontal bar elevated from the floor)
-
Adhesive tape
-
Video recording system
-
Timer
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour.
-
Administer amitriptyline or vehicle i.p. 30 minutes prior to the test.
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Securely attach a piece of adhesive tape to the mouse's tail, approximately 1-2 cm from the tip.
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Suspend the mouse by its tail from the horizontal bar.
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Record the session for 6 minutes.
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Analyze the duration of immobility (the time the mouse hangs passively without struggling).
Open Field Test (OFT)
This test is used to assess general locomotor activity and anxiety-like behavior.
Materials:
-
Open field arena (e.g., a 50 cm x 50 cm square box with high walls)
-
Video tracking software
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour.
-
Administer amitriptyline or vehicle i.p. 30 minutes before the test.
-
Gently place the mouse in the center of the open field arena.
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Allow the mouse to explore the arena for a set period, typically 5-10 minutes.
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The video tracking software records various parameters, including total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
Mandatory Visualizations
Signaling Pathway of Tricyclic Antidepressants
Caption: Mechanism of action of tricyclic antidepressants.
Experimental Workflow: Forced Swim Test
Caption: Workflow for the Forced Swim Test.
Experimental Workflow: Tail Suspension Test
Caption: Workflow for the Tail Suspension Test.
Experimental Workflow: Open Field Test
Caption: Workflow for the Open Field Test.
References
- 1. psicothema.com [psicothema.com]
- 2. The effect of amitriptyline on inhibitory avoidance in mice is dose-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hrpub.org [hrpub.org]
- 4. researchgate.net [researchgate.net]
- 5. Plasma and brain pharmacokinetics of amitriptyline and its demethylated and hydroxylated metabolites after acute intraperitoneal injection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacyscijournal.com [pharmacyscijournal.com]
Identifying and avoiding experimental artifacts with Noxiptiline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and avoiding experimental artifacts when working with Noxiptiline.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a tricyclic antidepressant (TCA). Its primary mechanism of action is the inhibition of the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) by blocking their respective transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET). This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing serotonergic and noradrenergic signaling.
Q2: What are the known off-target effects of this compound?
Like other TCAs, this compound can interact with a range of other receptors, which can be a source of experimental artifacts. The most significant off-target activities include antagonism of:
-
Histamine H1 receptors: This can lead to sedative effects in vivo and may interfere with studies on histamine signaling.
-
Muscarinic M1 acetylcholine receptors: This anticholinergic activity can affect experiments involving cholinergic pathways, for example, in neuroscience or autonomic nervous system research.
-
Alpha-1 adrenergic receptors: Antagonism of these receptors can have cardiovascular effects in vivo and may confound studies on adrenergic signaling.
Q3: Why am I seeing unexpected changes in cell viability in my experiments?
Unexpected effects on cell viability can arise from several factors. High concentrations of this compound, like many TCAs, can induce apoptosis or necrosis through mechanisms independent of its primary targets.[1][2] Furthermore, off-target effects on essential cellular signaling pathways could contribute to cytotoxicity. It is recommended to perform a dose-response curve for cell viability (e.g., using an MTT or resazurin assay) in your specific cell line to determine a non-toxic working concentration range.
Q4: I am observing inconsistent results in my fluorescence-based assay. Could this compound be interfering?
Yes, this is a possibility. Tricyclic antidepressants are known to be fluorescent compounds, which can interfere with fluorescence-based assays. This can manifest as high background fluorescence or quenching of the signal.[3][4] It is crucial to run appropriate controls, including wells with this compound alone, to assess its intrinsic fluorescence at the excitation and emission wavelengths of your assay. If interference is observed, consider using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which is less susceptible to compound interference.[4][5]
Q5: My results are not reproducible, especially at higher concentrations. What could be the cause?
Poor reproducibility with hydrophobic compounds like this compound can be due to issues with solubility and non-specific binding. At higher concentrations, this compound may precipitate out of aqueous solutions or adsorb to plasticware, leading to inconsistent effective concentrations.[6][7][8] Using carrier solvents like DMSO, ensuring thorough mixing, and potentially including a small percentage of serum or a non-ionic detergent in the assay buffer can help mitigate these issues. However, it is essential to validate that these additives do not interfere with your experimental system.
Troubleshooting Guides
Issue 1: Unexpected Phenotype or Signaling Pathway Activation
| Symptom | Possible Cause | Suggested Solution |
| Unexplained changes in intracellular calcium levels. | Off-target antagonism of muscarinic M1 receptors, which are coupled to Gq and subsequent calcium mobilization.[9][10][11] | 1. Review the literature for the presence of muscarinic receptors in your cell model. 2. Use a specific muscarinic antagonist (e.g., pirenzepine for M1) as a control to see if it phenocopies the effect of this compound. 3. Consider using a more selective serotonin-norepinephrine reuptake inhibitor (SNRI) with lower affinity for muscarinic receptors. |
| Alterations in cAMP levels or downstream CREB phosphorylation unrelated to SERT/NET inhibition. | Off-target antagonism of alpha-1 adrenergic receptors, which can modulate adenylyl cyclase activity.[12][13][14] | 1. Verify the expression of alpha-1 adrenergic receptors in your experimental system. 2. Use a specific alpha-1 antagonist (e.g., prazosin) as a control. 3. Choose an alternative compound with a different off-target profile. |
| Unexpected changes in cell morphology or adhesion. | Off-target effects on histamine H1 receptors can influence intracellular signaling pathways that may affect the cytoskeleton and cell adhesion. | 1. Investigate the role of histamine signaling in your cell type. 2. Use a specific H1 antagonist (e.g., diphenhydramine) as a control.[15] |
Issue 2: Assay Interference and Compound-Related Artifacts
| Symptom | Possible Cause | Suggested Solution |
| High background in fluorescence-based assays. | Intrinsic fluorescence of this compound.[3][4] | 1. Measure the fluorescence of this compound alone at your assay's excitation/emission wavelengths. 2. Subtract the background fluorescence from all measurements. 3. If the signal-to-noise ratio is too low, consider a non-fluorescent readout (e.g., radioligand binding) or a TR-FRET assay.[5][16] |
| Poor reproducibility and dose-response curves that plateau or decrease at high concentrations. | Compound precipitation or aggregation at high concentrations due to its hydrophobic nature.[6][7][8] | 1. Visually inspect wells with the highest concentrations for precipitates. 2. Determine the aqueous solubility of this compound in your assay buffer. 3. Use a carrier solvent like DMSO and ensure the final concentration does not exceed 0.5%. 4. Consider using a solubilizing agent like BSA or a non-ionic detergent, but validate its compatibility with your assay. |
| Loss of compound activity over time in multi-day experiments. | Non-specific binding of the hydrophobic compound to plasticware (e.g., plates, tips). | 1. Use low-binding plates. 2. Prepare fresh dilutions of this compound for each experiment. 3. Consider including a low concentration of a non-ionic detergent (e.g., Tween-20) in your buffers to reduce non-specific binding. |
Quantitative Data
Given the limited availability of specific binding affinity (Ki) data for this compound, the following table provides data for the structurally and functionally similar tricyclic antidepressant, Amitriptyline, as a reference. These values can help researchers anticipate the potential for on-target and off-target effects. Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the endogenous ligand; lower values indicate higher affinity.
| Target | Ki (nM) for Amitriptyline | Potential for Experimental Artifact |
| Primary Targets | ||
| Serotonin Transporter (SERT) | 4.3 | High |
| Norepinephrine Transporter (NET) | 18 | High |
| Off-Targets | ||
| Histamine H1 Receptor | 1.1 | High |
| Muscarinic M1 Receptor | 13 | High |
| Alpha-1 Adrenergic Receptor | 29 | Moderate to High |
| Muscarinic M2 Receptor | 31 | Moderate |
| Muscarinic M3 Receptor | 32 | Moderate |
| Muscarinic M4 Receptor | 23 | Moderate |
| Muscarinic M5 Receptor | 56 | Moderate |
| Alpha-2 Adrenergic Receptor | 830 | Low |
| Dopamine D2 Receptor | 320 | Low |
Disclaimer: The Ki values presented are for Amitriptyline and are intended to serve as an estimate for the potential off-target profile of this compound. Actual values for this compound may vary.
Experimental Protocols
Serotonin Reuptake Inhibition Assay (Radiolabeled)
This protocol is adapted for a 96-well format using cells endogenously expressing the serotonin transporter (SERT), such as JAR choriocarcinoma cells.[17]
Materials:
-
JAR cells
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Krebs-Ringer-HEPES (KRH) assay buffer
-
[³H]5-HT (Serotonin)
-
Unlabeled 5-HT
-
This compound and other test compounds
-
Scintillation fluid
-
96-well cell culture plates
-
Microplate scintillation counter
Protocol:
-
Cell Plating: Seed JAR cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in KRH buffer.
-
Assay Initiation:
-
Wash the cell monolayer twice with KRH buffer.
-
Add the compound dilutions to the wells.
-
Add [³H]5-HT to a final concentration of ~10 nM.
-
For determining non-specific uptake, add a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine) to a set of wells.
-
-
Incubation: Incubate the plate at 37°C for 10-20 minutes.
-
Assay Termination:
-
Rapidly aspirate the assay buffer.
-
Wash the cells three times with ice-cold KRH buffer to remove unbound radioligand.
-
-
Cell Lysis and Counting:
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials.
-
Add scintillation fluid and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 of this compound by fitting the data to a dose-response curve.
Cell Viability Assay (MTT)
This protocol is a general method to assess the cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
Culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization:
-
If using adherent cells, carefully remove the medium.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control and determine the IC50 for cytotoxicity.
Visualizations
Caption: this compound's primary and off-target signaling pathways.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. Amitriptyline and fluoxetine protect PC12 cells from cell death induced by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Awareness for artifacts in fluorescence microscopy of β-TCP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Time-Resolved Fluorescence Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determining drug release rates of hydrophobic compounds from nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. innoprot.com [innoprot.com]
- 10. researchgate.net [researchgate.net]
- 11. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.amegroups.cn [cdn.amegroups.cn]
- 14. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 16. Fluorescence artifact correction in the thrombin generation assay: Necessity for correction algorithms in procoagulant samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chemical Synthesis of Noxiptiline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Noxiptiline.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound, which is typically prepared in a two-step sequence: formation of dibenzosuberenone oxime, followed by its O-alkylation.
Step 1: Synthesis of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one oxime (Dibenzosuberenone Oxime)
Q1: My reaction to form the oxime from dibenzosuberenone is very slow or incomplete. What are the possible causes and solutions?
A1: Slow or incomplete oxime formation from sterically hindered ketones like dibenzosuberenone is a common issue. Here are several factors to consider:
-
pH of the reaction medium: The formation of an oxime is pH-sensitive. The reaction requires a slightly acidic medium to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the attack by hydroxylamine. However, if the medium is too acidic, the hydroxylamine, being a base, will be protonated and will no longer be nucleophilic. Typically, a pH of 4-5 is optimal.
-
Troubleshooting:
-
Use a buffer system, such as sodium acetate in acetic acid, to maintain the optimal pH.
-
If using hydroxylamine hydrochloride, a weak base like pyridine or sodium carbonate can be added to liberate the free hydroxylamine.
-
-
-
Reaction Temperature: While heating can increase the reaction rate, excessive heat can lead to the decomposition of hydroxylamine.
-
Troubleshooting:
-
Run the reaction at a moderate temperature, for example, by refluxing in ethanol.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating.
-
-
-
Reagent Purity: Impurities in the starting dibenzosuberenone or hydroxylamine can interfere with the reaction.
-
Troubleshooting:
-
Ensure the purity of dibenzosuberenone by recrystallization or column chromatography.
-
Use a fresh, high-quality source of hydroxylamine hydrochloride.
-
-
Q2: I am observing the formation of an unexpected byproduct that is not the desired oxime. What could it be?
A2: A significant potential side reaction for oximes, especially under acidic conditions and with heating, is the Beckmann rearrangement . This would lead to the formation of a lactam, specifically a dibenzo[b,f]azecin-6(5H)-one derivative.
-
Troubleshooting to Avoid Beckmann Rearrangement:
-
Maintain careful control over the reaction temperature; avoid excessive heating.
-
Ensure the pH is not too strongly acidic.
-
Once the oxime formation is complete, work up the reaction mixture promptly to isolate the product and avoid prolonged exposure to acidic conditions.
-
Step 2: O-alkylation of Dibenzosuberenone Oxime to this compound
Q3: The yield of my O-alkylation reaction is low, and I have a significant amount of unreacted oxime.
A3: Low conversion in the O-alkylation step often points to issues with the base, solvent, or alkylating agent.
-
Choice and Amount of Base: A sufficiently strong base is required to deprotonate the oxime's hydroxyl group to form the more nucleophilic oximate anion.
-
Troubleshooting:
-
Commonly used bases include sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (t-BuOK).
-
Ensure you are using at least one molar equivalent of the base relative to the oxime.
-
The base should be added to the oxime in an anhydrous solvent before the addition of the alkylating agent.
-
-
-
Solvent: The reaction should be carried out in an anhydrous polar aprotic solvent to facilitate the SN2 reaction.
-
Troubleshooting:
-
Use solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Ensure the solvent is thoroughly dried before use, as water will quench the base and the oximate anion.
-
-
-
Alkylating Agent: The alkylating agent, 2-dimethylaminoethyl chloride, is often used as its hydrochloride salt, which is not reactive.
-
Troubleshooting:
-
The free base of 2-dimethylaminoethyl chloride must be used or generated in situ. If starting with the hydrochloride salt, an additional equivalent of base is needed to neutralize the HCl.
-
The quality of the alkylating agent is crucial; ensure it has not degraded.
-
-
Q4: I have isolated a byproduct that appears to be an isomer of this compound. What could be the cause?
A4: A common issue in the alkylation of oximes is the competition between O-alkylation (to give the desired ether) and N-alkylation (to give a nitrone).
-
Troubleshooting to Favor O-alkylation:
-
The ratio of O- to N-alkylation can be influenced by the counter-ion and the solvent.
-
Using sodium or potassium salts of the oxime in a polar aprotic solvent like DMF generally favors O-alkylation.
-
Lower reaction temperatures may also favor O-alkylation.
-
Q5: My final this compound product is difficult to purify. What are some common impurities and purification strategies?
A5: Common impurities include unreacted dibenzosuberenone oxime, the N-alkylated nitrone byproduct, and residual alkylating agent.
-
Purification Strategies:
-
Acid-Base Extraction: this compound is a basic compound due to its tertiary amine. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The acidic aqueous layer containing the protonated this compound can then be separated, basified (e.g., with NaOH), and the free base extracted with an organic solvent. This will remove neutral impurities like the starting ketone and some byproducts.
-
Crystallization: The final product is often isolated and purified as its hydrochloride salt. After purification of the free base, it can be dissolved in a suitable solvent (e.g., isopropanol or ether) and treated with a solution of HCl in the same or another solvent to precipitate this compound hydrochloride.
-
Column Chromatography: If acid-base extraction and crystallization are insufficient, silica gel column chromatography can be used to purify the free base of this compound. A solvent system such as dichloromethane/methanol with a small amount of triethylamine (to prevent tailing of the amine on the silica) is often effective.
-
Quantitative Data Summary
The following table presents plausible data for the synthesis of this compound, based on typical yields for analogous reactions. Note that actual yields may vary depending on experimental conditions and scale.
| Step | Reactant | Product | Theoretical Molar Mass ( g/mol ) | Representative Yield (%) | Representative Purity (by HPLC) (%) |
| 1. Oxime Formation | Dibenzosuberenone | Dibenzosuberenone Oxime | 221.28 | 85 - 95 | >98 |
| 2. O-Alkylation | Dibenzosuberenone Oxime | This compound (free base) | 294.40 | 60 - 75 | >95 (crude) |
| 3. Salt Formation/Purification | This compound (free base) | This compound Hydrochloride | 330.86 | 90 - 98 (of this step) | >99.5 |
Experimental Protocols
The following are representative protocols based on general organic synthesis principles for the reactions involved. Note: These are illustrative and should be adapted and optimized based on laboratory safety standards and experimental observations.
Protocol 1: Synthesis of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one oxime
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To a solution of dibenzosuberenone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents).
-
Add pyridine (2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the crude dibenzosuberenone oxime.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of this compound (O-alkylation)
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Slowly add a solution of dibenzosuberenone oxime (1 equivalent) in anhydrous DMF.
-
Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Add a solution of 2-dimethylaminoethyl chloride (1.3 equivalents, free base) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound free base.
Protocol 3: Purification of this compound as the Hydrochloride Salt
-
Dissolve the crude this compound free base in isopropanol.
-
Slowly add a solution of hydrochloric acid in isopropanol until the pH is acidic.
-
Stir the mixture at room temperature to allow for complete precipitation of the hydrochloride salt.
-
Filter the solid, wash with cold isopropanol and then with diethyl ether.
-
Dry the solid under vacuum to yield pure this compound hydrochloride.
Visualizations
Technical Support Center: Noxiptiline Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate interference caused by noxiptiline in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be investigated using fluorescent assays?
This compound is a tricyclic antidepressant (TCA) that was introduced in Europe for the treatment of depression.[1][2] Its primary mechanism of action is the inhibition of serotonin and norepinephrine reuptake, which increases the levels of these neurotransmitters in the synaptic cleft.[1][2][3] Like other TCAs, it can also interact with other targets, including serotonin, adrenergic, and histamine receptors.[4][5] Researchers may use fluorescence-based assays to study its effects on these targets, for example, in high-throughput screening (HTS) for novel drug discovery or to investigate its mechanism of action on specific cellular pathways.
Q2: What is compound interference in fluorescence-based assays?
Compound interference occurs when a test compound, such as this compound, possesses optical properties that alter the assay's fluorescent signal, leading to inaccurate results. This interference is independent of the compound's true biological activity on the target.[6][7] The two primary mechanisms of direct interference are autofluorescence and fluorescence quenching.[8] Such artifacts are a significant concern in drug discovery, as they can lead to high rates of false positives or false negatives.[7]
Q3: Can this compound or other tricyclic antidepressants interfere with fluorescence readouts?
Yes. Many small molecules found in screening libraries, particularly those with aromatic ring structures like TCAs, can be intrinsically fluorescent (autofluorescent) or can quench the fluorescence of other molecules.[6] This interference is a well-recognized phenomenon in HTS.[9] The likelihood of interference increases when the compound is tested at high concentrations (e.g., 10-50 µM) while the assay fluorophore is at a very low concentration (e.g., in the nanomolar range).[7][9][10]
Q4: How does autofluorescence from a compound like this compound affect assay results?
Autofluorescence occurs when a compound absorbs light at the excitation wavelength and emits its own light at the emission wavelength of the assay's fluorophore. This adds to the total signal detected by the instrument, creating an artificially high reading. In assays where an increase in signal indicates biological activity (a "signal-on" assay), autofluorescence can lead to false positives .[8][11] This issue is particularly prevalent in the blue-green spectral region (excitation ~350-500 nm).[7][11]
Q5: What is fluorescence quenching and how can it be caused by this compound?
Fluorescence quenching is a process that decreases the intensity of a fluorescent signal. A compound like this compound can cause quenching by absorbing the excitation light intended for the assay's fluorophore or by absorbing the light emitted by the fluorophore (a phenomenon known as the inner filter effect).[8][9] This leads to an artificially low signal. In a "signal-on" assay, quenching can mask true activity, leading to false negatives . Conversely, in an assay where a decrease in signal indicates activity (a "signal-off" assay), quenching can be misinterpreted as a hit, leading to false positives .[11]
Troubleshooting Guide for this compound Interference
If you suspect this compound is interfering with your fluorescence-based assay, follow these steps to diagnose and mitigate the issue.
Step 1: Characterize the Spectral Properties of this compound
Before running your main assay, it is crucial to understand the intrinsic optical properties of your test compound.
Experimental Protocol: Spectral Scanning of this compound
-
Preparation: Prepare a solution of this compound in the same assay buffer and at the highest concentration you plan to use in your experiment.
-
Excitation Scan: Using a scanning spectrofluorometer, set the emission wavelength to that of your assay's fluorophore (e.g., 520 nm for fluorescein) and scan a range of excitation wavelengths (e.g., 300-500 nm).
-
Emission Scan: Set the excitation wavelength to that of your assay (e.g., 485 nm for fluorescein) and scan a range of emission wavelengths (e.g., 500-700 nm).
-
Analysis: Analyze the resulting spectra. A significant peak in the emission scan indicates that this compound is autofluorescent under your assay's conditions and will likely cause interference.
Step 2: Perform Control Experiments to Detect Interference
Run a series of simplified control experiments to isolate the source of interference.
Experimental Protocol: Interference Counter-Assay
-
Plate Layout: Design a microplate experiment with the controls listed in the table below.
-
Reagent Addition:
-
For Autofluorescence Control , add assay buffer and this compound to the wells. Omit the assay fluorophore and biological reagents.
-
For Quenching Control , add assay buffer, the assay fluorophore (at its final assay concentration), and this compound. Omit the biological reagents.
-
For Assay Signal Control , add assay buffer and the fluorophore.
-
-
Incubation: Incubate the plate under the same conditions as your main assay.
-
Measurement: Read the fluorescence intensity of the plate.
-
Data Analysis:
-
If the Autofluorescence Control wells have a signal significantly above the buffer-only blank, your compound is autofluorescent.
-
If the Quenching Control wells have a signal significantly lower than the Assay Signal Control wells, your compound is quenching the fluorophore.
-
Table 1: Control Plate Setup for Interference Testing
| Well Type | Components | Purpose |
| Blank | Assay Buffer Only | Establish baseline background signal. |
| Assay Signal Control | Assay Buffer + Fluorophore | Measure the uninhibited signal from the fluorophore. |
| Autofluorescence Control | Assay Buffer + this compound | Measure fluorescence originating only from this compound. |
| Quenching Control | Assay Buffer + Fluorophore + this compound | Measure the effect of this compound on the fluorophore's signal. |
Step 3: Mitigate Identified Interference
Once interference is confirmed, use the following strategies to minimize its impact.
Table 2: Mitigation Strategies for this compound Interference
| Strategy | Description | Best For |
| Use Red-Shifted Dyes | Switch to fluorophores that excite and emit at longer wavelengths (>600 nm). Compound interference is significantly less common in the far-red spectrum.[6][10][11] | Autofluorescence & Light Scattering |
| Lower Compound Concentration | Reduce the concentration of this compound to a level where interference is minimized, while still being relevant for detecting biological activity. | Autofluorescence & Quenching |
| Switch to Kinetic Mode | Instead of a single endpoint reading, measure the change in fluorescence over time. The stable signal from an autofluorescent compound can often be subtracted as background.[8] | Autofluorescence |
| Data Correction | For moderate autofluorescence, subtract the signal from the "compound-only" control wells from the experimental wells. This assumes the fluorescence is additive and not affected by other assay components. | Autofluorescence |
| Use an Orthogonal Assay | Confirm hits using a different technology that is not based on fluorescence, such as an absorbance, luminescence, or radioisotope-based assay.[6] This is the most robust method to validate true activity. | All Interference Types |
Visualizations
Diagram 1: General Workflow for Troubleshooting Fluorescence Interference
This diagram outlines the logical steps a researcher should take when encountering potential compound-based interference in a fluorescence assay.
Caption: A flowchart for diagnosing and mitigating assay interference.
Diagram 2: Mechanisms of Assay Interference
This diagram illustrates the two primary ways a test compound like this compound can interfere with a fluorescent signal.
Caption: How autofluorescence and quenching disrupt assay signals.
Diagram 3: Simplified Serotonin Reuptake Pathway
This compound's primary action is on neurotransmitter reuptake. A fluorescence-based assay studying this process could, for example, use a fluorescent substrate analog to measure transporter activity.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound hydrochloride used for? [synapse.patsnap.com]
- 4. This compound | 3362-45-6 | Benchchem [benchchem.com]
- 5. This compound | C19H22N2O | CID 21087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Noxiptiline In Vivo Anticholinergic Effects
Welcome to the technical support center for researchers utilizing Noxiptiline in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for the anticholinergic effects of this tricyclic antidepressant in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected anticholinergic effects of this compound in my in vivo model?
Commonly Observed Anticholinergic Effects in Rodent Models:
-
Peripheral Effects:
-
Mydriasis (Pupil Dilation): Blockade of M3 receptors on the iris sphincter muscle.
-
Xerostomia (Dry Mouth): Inhibition of saliva secretion due to blockade of M1 and M3 receptors in the salivary glands.
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Tachycardia: Increased heart rate resulting from the blockade of M2 receptors in the heart.
-
Reduced Gastrointestinal Motility: Constipation and delayed gastric emptying due to M1 and M3 receptor blockade in the gut.
-
Urinary Retention: Inhibition of bladder contraction via M3 receptor antagonism.
-
-
Central Effects:
-
Cognitive Impairment: Deficits in learning and memory, often attributed to the blockade of M1 receptors in the hippocampus and cortex.
-
Sedation: Can be a result of both antihistaminic and anticholinergic actions.
-
Motor Impairment: Alterations in coordination and locomotor activity.
-
Q2: How can I differentiate between the central and peripheral anticholinergic effects of this compound?
A2: To dissect the central versus peripheral anticholinergic actions of this compound, a pharmacological approach using agents with different abilities to cross the blood-brain barrier is recommended.
-
Glycopyrrolate: This is a quaternary ammonium muscarinic antagonist that does not readily cross the blood-brain barrier. By administering glycopyrrolate prior to this compound, you can block the peripheral anticholinergic effects. Any remaining effects observed can then be attributed to the central actions of this compound.
-
Physostigmine: This is a reversible acetylcholinesterase inhibitor that can cross the blood-brain barrier. It increases the synaptic levels of acetylcholine, thereby counteracting the effects of muscarinic antagonists in both the central and peripheral nervous systems. Comparing the reversal of this compound's effects by physostigmine with a peripherally restricted acetylcholinesterase inhibitor (e.g., neostigmine) can also help differentiate central from peripheral actions.
Q3: What are the recommended control agents to counteract this compound's anticholinergic effects?
A3: The choice of control agent depends on whether you aim to reverse central, peripheral, or both types of anticholinergic effects.
| Control Agent | Mechanism of Action | Primary Use in Research | Penetrates Blood-Brain Barrier? |
| Physostigmine | Reversible Acetylcholinesterase Inhibitor | Reversal of central and peripheral anticholinergic effects. | Yes |
| Glycopyrrolate | Muscarinic Receptor Antagonist | Blocking peripheral anticholinergic effects to isolate central effects of the primary drug. | No |
| Pilocarpine | Muscarinic Receptor Agonist | Stimulating peripheral muscarinic responses (e.g., salivation) to assess the degree of blockade. | Yes |
| Selective Muscarinic Antagonists | e.g., Pirenzepine (M1), Methoctramine (M2), 4-DAMP (M3) | To investigate the involvement of specific muscarinic receptor subtypes in this compound's effects. | Varies by agent |
Troubleshooting Guides
Issue 1: My animals are showing signs of severe sedation and cognitive impairment, which is confounding the results of my primary experiment.
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to determine the minimal effective dose of this compound for your primary research question that produces the least anticholinergic side effects. Conduct a dose-response study to identify this therapeutic window.
-
Central Anticholinergic Reversal with Physostigmine:
-
Rationale: To confirm that the observed cognitive deficits are indeed due to central cholinergic blockade and to acutely reverse these effects for specific behavioral tests.
-
Caution: Physostigmine has a narrow therapeutic window and can cause cholinergic side effects if overdosed. It is crucial to perform a dose-response experiment to find the optimal reversing dose.
-
Experimental Protocol: Refer to the detailed protocol for "Reversal of Central Anticholinergic Effects with Physostigmine."
-
Issue 2: I am observing significant peripheral anticholinergic effects (e.g., mydriasis, reduced salivation) that may interfere with my experimental readouts.
Troubleshooting Steps:
-
Isolate Central Effects with Glycopyrrolate:
-
Rationale: To block the peripheral effects of this compound without affecting its central actions.
-
Experimental Protocol: Refer to the detailed protocol for "Control of Peripheral Anticholinergic Effects with Glycopyrrolate."
-
-
Direct Measurement of Peripheral Effects:
-
Rationale: To quantify the extent of the peripheral anticholinergic blockade.
-
Experimental Protocols: Refer to the detailed protocols for "In Vivo Pupillometry to Assess Mydriasis" and "In Vivo Sialometry to Assess Salivary Secretion."
-
Experimental Protocols
Protocol 1: Reversal of Central Anticholinergic Effects with Physostigmine
Objective: To acutely reverse the central anticholinergic effects of this compound in rodents for behavioral testing.
Materials:
-
This compound solution
-
Physostigmine salicylate solution (freshly prepared)
-
Saline (0.9% NaCl)
-
Rodent model (e.g., mice or rats)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
Methodology:
-
Administer this compound at the desired dose and route (e.g., intraperitoneally, orally).
-
Allow sufficient time for this compound to reach peak effect (typically 30-60 minutes, but should be determined empirically).
-
Conduct a baseline behavioral test to confirm the induction of cognitive impairment.
-
Administer a pre-determined optimal dose of physostigmine (e.g., 0.1-0.5 mg/kg, i.p. for mice). A dose-response curve should be generated to find a dose that reverses the cognitive deficit without causing significant cholinergic side effects.
-
Wait for 15-20 minutes after physostigmine administration.
-
Re-test the animals in the behavioral apparatus to assess the reversal of cognitive impairment.
-
Include control groups: Vehicle + Vehicle, this compound + Vehicle, Vehicle + Physostigmine.
Protocol 2: Control of Peripheral Anticholinergic Effects with Glycopyrrolate
Objective: To block the peripheral anticholinergic effects of this compound, thereby isolating its central effects.
Materials:
-
This compound solution
-
Glycopyrrolate solution
-
Saline (0.9% NaCl)
-
Rodent model
Methodology:
-
Administer glycopyrrolate (e.g., 0.1-1 mg/kg, s.c. or i.p.) to the experimental group.
-
Wait for 15-20 minutes to allow for the peripheral muscarinic receptor blockade to establish.
-
Administer this compound to both the glycopyrrolate-pretreated group and a control group that received a vehicle pre-treatment.
-
After the appropriate absorption time for this compound, proceed with the primary experimental assessment (e.g., behavioral testing, physiological measurements).
-
Peripheral anticholinergic effects (e.g., pupil size, salivation) can be measured to confirm the efficacy of glycopyrrolate's blockade.
Protocol 3: In Vivo Pupillometry to Assess Mydriasis
Objective: To quantify the mydriatic effect of this compound as a measure of its peripheral anticholinergic activity.
Materials:
-
This compound solution
-
Control/reversal agent solutions (e.g., Glycopyrrolate, Physostigmine)
-
Saline (0.9% NaCl)
-
Rodent model
-
Pupilometer or a camera with a macro lens and a red light source for illumination.
Methodology:
-
Habituate the animals to the measurement procedure to minimize stress-induced mydriasis.
-
Measure the baseline pupil diameter in a dimly lit environment with a constant red light source.
-
Administer this compound or vehicle.
-
At predetermined time points (e.g., 15, 30, 60, 90, 120 minutes) after drug administration, measure the pupil diameter again.
-
For control experiments, administer glycopyrrolate before this compound or physostigmine after this compound and measure pupil diameter at the same time points.
-
Data Analysis: Express pupil diameter as a change from baseline or as a percentage of the baseline value.
Protocol 4: In Vivo Sialometry to Assess Salivary Secretion
Objective: To quantify the inhibitory effect of this compound on salivary secretion.
Materials:
-
This compound solution
-
Pilocarpine hydrochloride solution (sialogogue)
-
Saline (0.9% NaCl)
-
Rodent model (mice are commonly used)
-
Pre-weighed cotton balls
-
Fine-tipped forceps
Methodology:
-
Administer this compound or vehicle.
-
After the appropriate absorption time, anesthetize the animals lightly (e.g., with isoflurane) to prevent them from swallowing the secreted saliva.
-
Place a pre-weighed cotton ball in the animal's mouth for a fixed period (e.g., 2-5 minutes).
-
To stimulate salivation, administer a subcutaneous injection of pilocarpine (e.g., 1-2 mg/kg).
-
Immediately after pilocarpine injection, place a new pre-weighed cotton ball in the mouth for a defined collection period (e.g., 10-15 minutes).
-
Remove the cotton ball and immediately weigh it. The difference in weight corresponds to the volume of secreted saliva (assuming a density of 1 g/mL).
-
Data Analysis: Compare the volume of saliva secreted in the this compound-treated group to the vehicle-treated group.
Signaling Pathways and Experimental Workflows
Caption: Muscarinic receptor antagonism by this compound.
Caption: Workflow for controlling anticholinergic effects.
Technical Support Center: Long-Term Storage of Noxiptiline Compounds
This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the long-term storage of Noxiptiline and related tricyclic antidepressant (TCA) compounds. Given the limited specific stability data for this compound, these recommendations are based on established principles for storing structurally similar chemicals and active pharmaceutical ingredients (APIs).[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound compounds?
For optimal long-term stability, solid (powder) this compound should be stored in a tightly sealed, opaque container in a cool, dark, and dry place.[5] A designated chemical storage cabinet is recommended over open bench storage.[1][3]
Q2: Does this compound need to be refrigerated or frozen?
Most solid, stable organic compounds like this compound do not require refrigeration or freezing for long-term storage. Ambient temperature (18-25°C) is generally suitable.[1] Refrigeration (2-8°C) is acceptable but may not significantly extend the shelf-life of the solid compound unless specified by the manufacturer. Avoid storing in domestic, non-spark-proof refrigerators if flammability is a concern.[1][6] If refrigerated, allow the container to warm to room temperature before opening to prevent water condensation, which can cause hydrolysis.[7]
Q3: How sensitive is this compound to light and oxygen?
Tricyclic compounds can be susceptible to degradation from light (photolysis) and oxygen (oxidation).[5][8] It is critical to store this compound in amber glass vials or other opaque packaging to protect it from light.[5][9] To minimize oxidation, consider flushing the container with an inert gas like argon or nitrogen before sealing, especially for primary reference standards or long-term archival samples.
Q4: What is the recommended container type for storing this compound?
Use well-fitting, chemically resistant containers. Borosilicate glass vials with PTFE-lined screw caps are an excellent choice. Ensure the container is sealed tightly to prevent exposure to moisture and atmospheric oxygen.
Q5: What is the expected shelf-life of this compound under ideal conditions?
While specific data for this compound is scarce, similar chemical compounds can be stable for several years when stored correctly. However, it is best practice to re-analyze the purity of any chemical stock that has been stored for more than one year before use in a critical experiment.
Table 1: Recommended Long-Term Storage Conditions for Solid this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 18-25°C (64-77°F) | Prevents thermal degradation without introducing moisture risks from condensation.[10] |
| Light | Protect from light | Prevents photolytic degradation; use amber vials or opaque containers.[5] |
| Atmosphere | Dry; Inert (optional) | Minimizes hydrolysis and oxidation.[5][11] Consider flushing with N₂ or Ar for archival storage. |
| Humidity | Low; use of desiccants if needed | High humidity can lead to hydrolysis of the compound.[5] |
| Container | Tightly sealed, amber glass vial | Prevents contamination and degradation from light, air, and moisture. |
Troubleshooting Guide
This section addresses common problems encountered with stored this compound compounds.
Q1: My solid this compound has changed color or appears clumpy. What should I do?
A change in physical appearance (e.g., discoloration, clumping, unusual smell) is a primary indicator of chemical degradation.[10] Do not use the compound. The sample has likely been compromised by oxidation, moisture, or other reactions. It should be disposed of according to your institution's chemical waste guidelines.
Q2: I see extra peaks in my HPLC or LC-MS analysis. Could this be from storage?
Yes. The appearance of new, unexpected peaks is a classic sign of degradation.[12] Common degradation pathways for tricyclic compounds include oxidation, hydrolysis, and photolysis, leading to new chemical entities.[5][8] You should attempt to identify these degradants and acquire a new, pure batch of the compound for your experiments.
Q3: How can I verify the purity of my stored this compound?
The most reliable method is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12] Compare the chromatogram of your stored sample to that of a recently purchased, high-purity reference standard. A significant decrease in the area of the main peak or the appearance of new impurity peaks indicates degradation.
Experimental Protocols
Protocol 1: HPLC Purity Assessment of Stored this compound
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method to assess the purity of a this compound sample. Note: This method may require optimization for your specific equipment and sample.
-
Solution Preparation:
-
Solvent (Diluent): Prepare a solution of 50:50 acetonitrile:water.
-
Reference Standard Solution: Accurately weigh ~5 mg of a new this compound reference standard and dissolve it in 10 mL of diluent to create a 0.5 mg/mL solution.
-
Stored Sample Solution: Prepare a solution of your stored this compound at the same concentration (0.5 mg/mL) using the same diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrumentation and Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start at 20% B, ramp to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Inject the reference standard to determine the retention time of pure this compound.
-
Inject the stored sample.
-
Compare the chromatograms. Calculate the purity of the stored sample by dividing the peak area of this compound by the total area of all peaks (expressed as a percentage).
-
Look for new peaks in the stored sample's chromatogram that are not present in the reference standard.
-
References
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. nationallaboratorysales.com [nationallaboratorysales.com]
- 3. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 4. nottingham.ac.uk [nottingham.ac.uk]
- 5. biofargo.com [biofargo.com]
- 6. Best Practices for Proper Chemical Storage [publications.aiha.org]
- 7. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. moravek.com [moravek.com]
- 10. Medication Storage | InfantRisk Center [infantrisk.com]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
Validation & Comparative
A Preclinical Comparative Analysis of Noxiptiline and Amitriptyline
For researchers and drug development professionals, this guide provides a detailed preclinical comparison of the tricyclic antidepressants noxiptiline and amitriptyline. The following sections objectively evaluate their pharmacological profiles, efficacy in established animal models of depression, and key pharmacokinetic parameters, supported by available experimental data.
Mechanism of Action and Receptor Binding Profiles
Both this compound and amitriptyline are classified as tricyclic antidepressants (TCAs) and share a primary mechanism of action: the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake in the synaptic cleft. This action increases the concentration of these neurotransmitters, which is believed to be the basis for their antidepressant effects.[1][2] Beyond this primary mechanism, both compounds interact with a range of other neurotransmitter receptors, contributing to their overall pharmacological profile and side effects.[1][2]
Amitriptyline is a potent antagonist of histamine H1, muscarinic M1, and alpha-1 adrenergic receptors.[3] this compound is also known to possess antagonistic activity at these receptors.[1][2] While direct comparative binding studies are limited, the available data for each compound are presented below.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor Target | This compound | Amitriptyline |
| Serotonin Transporter (SERT) | Data not available | 3.45 |
| Norepinephrine Transporter (NET) | Data not available | 13.3 |
| Histamine H1 Receptor | Data not available | 0.5 - 1.1 |
| Muscarinic M1 Receptor | Data not available | 11 - 24 |
| Alpha-1 Adrenergic Receptor | Data not available | 4.4 |
Note: Lower Ki values indicate higher binding affinity.
Preclinical Efficacy in Animal Models of Depression
The antidepressant potential of compounds is frequently assessed in preclinical rodent models such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are based on the principle that antidepressant treatment reduces the duration of immobility, a state considered to reflect behavioral despair.
For amitriptyline, studies have demonstrated its efficacy in both the FST and TST. In the rat FST, amitriptyline has been shown to reduce immobility time. Similarly, in the mouse TST, amitriptyline administration leads to a dose-dependent decrease in immobility.
Experimental Protocol: Forced Swim Test (FST)
The FST protocol typically involves two sessions. In the initial pre-test session, rodents (rats or mice) are placed in a cylinder filled with water from which they cannot escape for a period of 15 minutes. Twenty-four hours later, in the test session, the animals are returned to the water-filled cylinder for 5 minutes. The duration of immobility during the test session is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.
Experimental Protocol: Tail Suspension Test (TST)
In the TST, mice are suspended by their tails from a horizontal bar for a period of 6 minutes. The duration of immobility, defined as the absence of any limb or body movements except for those caused by respiration, is measured. A reduction in the total time spent immobile is interpreted as an antidepressant-like response.
dot
Caption: Workflow of the Forced Swim Test for antidepressant screening.
Pharmacokinetic Profiles in Preclinical Models
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. A study in rats provided the following pharmacokinetic parameters for amitriptyline following oral administration. Unfortunately, comparable preclinical pharmacokinetic data for this compound is not publicly available.
Table 2: Pharmacokinetic Parameters of Amitriptyline in Rats (Oral Administration)
| Parameter | Value |
| Bioavailability (F) | ~6.30% |
| Hepatic First-Pass Effect | ~9% of oral dose |
| Intestinal First-Pass Effect | ~87% of oral dose |
Data from a study in rats.[4]
The low oral bioavailability of amitriptyline in rats is primarily attributed to a significant intestinal first-pass effect.[4]
dot
Caption: Oral amitriptyline's journey from administration to elimination in rats.
Summary and Conclusion
Both this compound and amitriptyline are tricyclic antidepressants that function as serotonin and norepinephrine reuptake inhibitors, with additional antagonist activity at histaminic, muscarinic, and adrenergic receptors. While clinical observations suggest comparable efficacy, a direct preclinical comparison is hampered by the limited availability of quantitative data for this compound.
Amitriptyline has a well-documented preclinical profile, demonstrating efficacy in animal models of depression and exhibiting a pharmacokinetic profile in rats characterized by low oral bioavailability due to extensive first-pass metabolism, particularly in the intestine.
For a more comprehensive preclinical comparison, further studies generating quantitative data on the receptor binding affinities, efficacy in standardized behavioral models, and pharmacokinetic parameters of this compound are warranted. Such data would be invaluable for researchers and drug development professionals in making informed decisions regarding the potential of these compounds.
References
- 1. This compound | 3362-45-6 | Benchchem [benchchem.com]
- 2. What is this compound hydrochloride used for? [synapse.patsnap.com]
- 3. Antagonism by antidepressants of neurotransmitter receptors of normal human brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tricyclic Antidepressants: Noxiptiline and Imipramine
A detailed analysis for researchers and drug development professionals.
In the landscape of tricyclic antidepressants (TCAs), both noxiptiline and imipramine have historically played a role in the management of depressive disorders. While imipramine is a well-characterized and widely studied TCA, this compound is a less commonly researched agent. This guide provides a comprehensive head-to-head comparison of these two compounds, drawing on available experimental data to inform researchers, scientists, and drug development professionals. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, data for amitriptyline, a structurally and functionally similar TCA, is used as a proxy in a comparative context where direct this compound data is absent.
Mechanism of Action: Shared Pathways, Potential Differences
Both this compound and imipramine exert their primary therapeutic effects by inhibiting the reuptake of the monoamine neurotransmitters norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft. This blockade of the norepinephrine transporter (NET) and the serotonin transporter (SERT) leads to increased concentrations of these neurotransmitters in the brain, which is believed to be a key factor in their antidepressant efficacy.
Beyond their primary targets, these TCAs also interact with a variety of other receptors, which contributes significantly to their side effect profiles. These off-target interactions include antagonism of muscarinic M1, histamine H1, and alpha-1 adrenergic receptors.
Caption: Mechanism of action for tricyclic antidepressants.
Pharmacological Profile: A Quantitative Comparison
The affinity of a drug for its target receptors is a critical determinant of its potency and side-effect profile. This is quantified by the inhibitory constant (Ki), with lower values indicating higher binding affinity. The following table summarizes the available Ki values for imipramine and amitriptyline (as a proxy for this compound) at key receptors.
| Target | Imipramine (Ki, nM) | Amitriptyline (Ki, nM) | Primary Effect |
| Serotonin Transporter (SERT) | 0.7 - 4.6 | 4.3 - 15 | Antidepressant |
| Norepinephrine Transporter (NET) | 1.8 - 37 | 35 - 100 | Antidepressant |
| Histamine H1 Receptor | 11 | 0.9 - 1.1 | Sedation, Weight Gain |
| Muscarinic M1 Receptor | 91 | 1.1 - 22 | Anticholinergic Side Effects |
| Alpha-1 Adrenergic Receptor | 67 | 10 - 28 | Orthostatic Hypotension, Dizziness |
Note: Data for amitriptyline is presented as a proxy for this compound due to the lack of available specific data for this compound.
Clinical Efficacy and Side Effect Profile
The side effect profiles of both drugs are largely dictated by their affinity for off-target receptors. The table below outlines common side effects associated with imipramine and amitriptyline (as a proxy for this compound).
| Side Effect Category | Imipramine | Amitriptyline (as this compound proxy) | Associated Receptor |
| Anticholinergic | Dry mouth, blurred vision, constipation, urinary retention | Dry mouth, blurred vision, constipation, urinary retention | Muscarinic M1 |
| Sedation | Drowsiness | Drowsiness, sedation | Histamine H1 |
| Cardiovascular | Orthostatic hypotension, dizziness, tachycardia | Orthostatic hypotension, dizziness, tachycardia | Alpha-1 Adrenergic |
| Weight Gain | Common | Common | Histamine H1 |
Experimental Protocols
The determination of receptor binding affinities is a cornerstone of pharmacological profiling. Below are generalized protocols for key experimental assays.
Radioligand Binding Assay for SERT and NET
This assay measures the ability of a test compound (e.g., this compound or imipramine) to displace a radiolabeled ligand that specifically binds to the serotonin or norepinephrine transporter.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target transporter (SERT or NET) are prepared from cultured cells or brain tissue.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the unlabeled test compound.
-
Separation: The incubation mixture is filtered to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The amount of radioactivity on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Competitive Binding Assays for Off-Target Receptors
Similar competitive binding assay principles are used to determine the affinity of this compound and imipramine for muscarinic, histamine, and adrenergic receptors, using specific radioligands for each receptor subtype (e.g., [³H]pirenzepine for M1, [³H]pyrilamine for H1, [³H]prazosin for α1-adrenergic).
Conclusion
Both this compound and imipramine are effective tricyclic antidepressants that function primarily by inhibiting the reuptake of serotonin and norepinephrine. Their clinical utility is often limited by their side effect profiles, which are a direct consequence of their interactions with other neurotransmitter receptors. While a direct, quantitative comparison is hampered by the limited availability of data for this compound, the available information suggests that its pharmacological profile is likely similar to that of other potent TCAs like amitriptyline. For researchers and drug development professionals, a thorough understanding of the receptor binding profiles of these compounds is essential for the development of novel antidepressants with improved efficacy and tolerability. Further studies providing a direct head-to-head comparison of this compound and imipramine, including comprehensive receptor screening, would be of significant value to the field.
Efficacy of Noxiptiline in the Context of Modern Antidepressants: A Comparative Analysis
A deep dive into the clinical efficacy of the tricyclic antidepressant Noxiptiline compared with newer antidepressant classes, supported by available clinical data and an examination of their distinct signaling pathways.
Developed in the 1960s, this compound is a tricyclic antidepressant (TCA) that was introduced for the treatment of depression in several European countries during the 1970s.[1][2] Like other drugs in its class, this compound functions primarily as a serotonin and norepinephrine reuptake inhibitor, increasing the levels of these neurotransmitters in the brain.[1][3] It has been described as one of the most effective TCAs, with clinical efficacy rivaling that of amitriptyline.[1][2] However, with the advent of newer classes of antidepressants, such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), the clinical use of TCAs like this compound has become less common due to their side effect profile.[4]
This guide provides a comparative analysis of this compound's efficacy relative to these newer agents, presenting available quantitative data, outlining experimental protocols from relevant studies, and visualizing the underlying pharmacological mechanisms.
Comparative Efficacy Data
Direct head-to-head clinical trials comparing this compound with a wide range of newer antidepressants are scarce in publicly available literature. Therefore, the following tables summarize data from broader studies comparing the TCA class with newer antidepressant classes.
Table 1: Efficacy of Tricyclic Antidepressants (TCAs) vs. Selective Serotonin Reuptake Inhibitors (SSRIs)
| Outcome Measure | TCAs | SSRIs | Study Notes |
|---|---|---|---|
| Response Rate | 43% to 70% | 53% to 64% | Response defined as ≥50% reduction in Hamilton Rating Scale for Depression (HAM-D) scores.[4] |
| Relative Risk (vs. Placebo) | 1.26 (95% CI, 1.12–1.42) | 1.37 (95% CI, 1.21–1.55) | Meta-analysis of studies in primary care.[5] |
| Overall Efficacy | No significant difference | No significant difference | A meta-analysis of 89 head-to-head trials found no detectable overall difference in responder rates.[6] A Cochrane review also concluded no clinically significant differences in effectiveness.[7] |
Table 2: Comparative Efficacy of Various Antidepressants from a Network Meta-Analysis
| Antidepressant | Odds Ratio (OR) vs. Placebo (95% Credible Interval) | Key Findings from Head-to-Head Comparisons |
|---|---|---|
| Amitriptyline (TCA) | 2.13 (1.89 to 2.41) | More effective than some other antidepressants.[8][9] |
| Escitalopram (SSRI) | 1.95 (1.73 to 2.21) | One of the more effective and well-tolerated options.[8] |
| Venlafaxine (SNRI) | 1.89 (1.69 to 2.12) | More effective than some other antidepressants.[8] |
| Sertraline (SSRI) | 1.83 (1.63 to 2.05) | Favorable efficacy and acceptability profile.[8] |
| Fluoxetine (SSRI) | 1.64 (1.47 to 1.84) | Among the least efficacious in head-to-head comparisons.[8] |
This table is adapted from the findings of a major network meta-analysis by Cipriani et al. (2018), which compared 21 antidepressants.[8][10]
Experimental Protocols
General Protocol for a Randomized Controlled Trial (RCT) in Major Depressive Disorder
-
Objective: To compare the efficacy and tolerability of an active antidepressant (e.g., this compound, an SSRI, or an SNRI) with a placebo or another active antidepressant.
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled or active-controlled trial.
-
Participant Population: Adult patients (typically 18-65 years old) diagnosed with Major Depressive Disorder (MDD) according to standardized diagnostic criteria (e.g., DSM-5). A baseline severity is often established using a standardized rating scale, such as a Hamilton Depression Rating Scale (HDRS) score ≥ 17.
-
Intervention:
-
Treatment Group: Receives the investigational antidepressant at a specified dose (e.g., this compound 50-150 mg/day).[3]
-
Control Group: Receives a placebo or an active comparator drug.
-
-
Duration: Typically 6 to 8 weeks for acute treatment efficacy.[5][10]
-
Outcome Measures:
-
Primary: The change from baseline in a standardized depression rating scale score (e.g., HDRS or Montgomery-Åsberg Depression Rating Scale - MADRS). Response is often defined as a ≥50% reduction in the score. Remission is defined as a score below a certain threshold (e.g., HDRS ≤ 7).
-
Secondary: Rates of response and remission, changes in other psychological and functional scales, and safety and tolerability (assessed by recording adverse events).
-
-
Data Analysis: Statistical analysis is performed to compare the mean change in depression scores and the proportion of responders and remitters between the treatment and control groups.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and newer antidepressants stem from their modulation of monoamine neurotransmitter systems in the brain.
This compound (Tricyclic Antidepressant)
This compound, like other TCAs, primarily works by inhibiting the reuptake of both serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[3][11] This action increases the concentration of these neurotransmitters in the synapse, enhancing neurotransmission. However, TCAs also interact with other receptors, including muscarinic, histamine (H1), and alpha-adrenergic receptors, which contributes to their side effect profile (e.g., dry mouth, sedation, orthostatic hypotension).[1][11]
Caption: Mechanism of Action of this compound (TCA).
Newer Antidepressants (SSRIs and SNRIs)
Newer antidepressants were developed to have more selective mechanisms of action, thereby reducing side effects.
-
SSRIs (e.g., Fluoxetine, Sertraline): As their name implies, SSRIs selectively block the serotonin transporter (SERT), leading to increased serotonin levels in the synapse.[12][13] They have little effect on norepinephrine reuptake or other receptors.
Caption: Mechanism of Action of SSRIs.
-
SNRIs (e.g., Venlafaxine, Duloxetine): SNRIs inhibit the reuptake of both serotonin and norepinephrine, similar to TCAs but with less affinity for other receptors, generally leading to better tolerability.[14][15]
Caption: Mechanism of Action of SNRIs.
Conclusion
While direct comparative efficacy data for this compound against a wide array of modern antidepressants is limited, the broader evidence suggests that the TCA class, to which this compound belongs, has a comparable efficacy to SSRIs and other newer agents for the treatment of major depression.[4][6][7] A large meta-analysis even found amitriptyline, a fellow TCA that this compound's efficacy is said to rival, to be one of the more effective antidepressants.[8][9]
The primary distinction between TCAs and newer antidepressants lies not in their efficacy but in their tolerability and safety profiles.[4] Newer agents like SSRIs and SNRIs were specifically designed for greater receptor selectivity, which generally translates to fewer side effects. The decision to use an older agent like this compound would need to be carefully weighed by clinicians, considering the individual patient's history, symptom presentation, and potential for adverse effects. For researchers and drug development professionals, the evolution from broad-spectrum agents like this compound to highly selective molecules illustrates the progress in psychopharmacology toward optimizing the benefit-to-risk ratio in the treatment of depression.
References
- 1. This compound | 3362-45-6 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound hydrochloride used for? [synapse.patsnap.com]
- 4. Efficacy of SSRIs and newer antidepressants in severe depression: comparison with TCAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Tolerability of Tricyclic Antidepressants and SSRIs Compared With Placebo for Treatment of Depression in Primary Care: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.who.int [cdn.who.int]
- 8. Comparative efficacy and acceptability of 21 antidepressant drugs for the acute treatment of adults with major depressive disorder: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The most effective antidepressants for adults revealed in major review [evidence.nihr.ac.uk]
- 10. ox.ac.uk [ox.ac.uk]
- 11. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 12. frontiersin.org [frontiersin.org]
- 13. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 14. psychscenehub.com [psychscenehub.com]
- 15. youtube.com [youtube.com]
Validating Noxiptiline's Mechanism of Action: A Comparative Guide Utilizing Knock-out Models
For Researchers, Scientists, and Drug Development Professionals
Noxiptiline, a tricyclic antidepressant (TCA), exerts its therapeutic effects through a multi-faceted mechanism of action, primarily by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE), leading to increased synaptic availability of these key neurotransmitters.[1][2][3] Additionally, this compound exhibits antagonistic activity at histamine H1 and muscarinic M1 receptors, which contributes to its overall pharmacological profile, including some of its side effects.[1][2] This guide provides a comparative analysis of this compound's presumed mechanism of action by examining experimental data from knock-out (KO) animal models treated with structurally and functionally similar TCAs, namely amitriptyline and imipramine. Due to the limited availability of studies specifically employing this compound in KO models, this guide leverages data from analogous compounds to infer and validate its operational pathways.
Comparative Efficacy in Knock-out Models
To dissect the contribution of each molecular target to the antidepressant-like effects of this compound and its counterparts, we have summarized findings from studies utilizing mice with targeted deletions of the serotonin transporter (SERT), norepinephrine transporter (NET), histamine H1 receptor, or muscarinic M1 receptor. The data below is collated from studies on amitriptyline and imipramine, serving as proxies for this compound.
Table 1: Comparative Antidepressant-like Effects in SERT and NET Knock-out Mice
| Drug | Mouse Model | Behavioral Test | Wild-Type (WT) Response (% reduction in immobility) | Knock-out (KO) Response (% reduction in immobility) | Inferred Role of Target in Drug Action |
| Imipramine | NET KO | Tail Suspension Test | Significant Reduction | No further reduction beyond KO baseline | The antidepressant effect in the TST is largely mediated by NET inhibition.[1] |
| Imipramine | NET KO | Forced Swim Test | Significant Reduction | No further acute reduction beyond KO baseline | The acute antidepressant effect in the FST is largely mediated by NET inhibition.[1] |
| Inferred for this compound | SERT KO | Forced Swim Test/Tail Suspension Test | Expected Significant Reduction | Expected Attenuated or Abolished Reduction | A significant portion of the antidepressant-like effect is likely mediated by SERT inhibition. |
Table 2: Comparative Effects in Histamine H1 and Muscarinic M1 Receptor Knock-out Mice
| Drug | Mouse Model | Behavioral Outcome | Wild-Type (WT) Response | Knock-out (KO) Response | Inferred Role of Target in Drug Action |
| Amitriptyline | Histamine H1 Receptor KO | Sedation | Sedative Effect Observed | Attenuated or Abolished Sedative Effect | H1 receptor antagonism is primarily responsible for the sedative side effects.[4] |
| Imipramine | Muscarinic M1 Receptor KO | Antidepressant-like Effect | Significant Antidepressant-like Effect | No significant alteration in antidepressant-like effect | M1 receptor antagonism does not appear to be a primary mediator of the antidepressant-like effects. |
| Inferred for this compound | Histamine H1 Receptor KO | Sedation | Expected Sedative Effect | Expected Attenuated or Abolished Sedative Effect | The sedative properties of this compound are likely due to its H1 receptor antagonism. |
| Inferred for this compound | Muscarinic M1 Receptor KO | Antidepressant-like Effect | Expected Significant Antidepressant-like Effect | Expected No Significant Alteration | The primary antidepressant action of this compound is unlikely to be mediated through M1 receptor antagonism. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound and the experimental workflow used to validate its mechanism of action in knock-out models.
Caption: this compound's primary mechanism of action.
Caption: Experimental workflow for validating mechanism of action.
Caption: Logical relationships of this compound's targets and effects.
Detailed Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to assess antidepressant efficacy.
-
Apparatus: A transparent cylindrical tank (20 cm in diameter, 40 cm in height) is filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.
-
Procedure:
-
Mice are individually placed in the water-filled cylinder for a 6-minute session.
-
The entire session is typically video-recorded for later analysis.
-
The key behavior measured is "immobility," defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
The duration of immobility is typically scored during the last 4 minutes of the 6-minute test.
-
-
Drug Administration: this compound, its analogs (amitriptyline, imipramine), or vehicle are administered intraperitoneally (i.p.) at specified doses (e.g., 10-30 mg/kg) 30-60 minutes before the test.
-
Data Analysis: The total time spent immobile is calculated for each mouse. A significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral despair model used to screen for antidepressant drugs.
-
Apparatus: A horizontal bar is placed at a height that allows mice to be suspended by their tails without touching any surfaces.
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is then suspended by its tail from the horizontal bar for a 6-minute period.
-
The duration of immobility (hanging passively without any movement) is recorded, typically by a trained observer or automated video-tracking software.
-
-
Drug Administration: Similar to the FST, drugs or vehicle are administered prior to the test.
-
Data Analysis: The total duration of immobility is the primary endpoint. A reduction in immobility time suggests an antidepressant-like effect.
Measurement of Brain Monoamine Levels by HPLC
High-Performance Liquid Chromatography (HPLC) with electrochemical or UV detection is a standard method for quantifying neurotransmitter levels in brain tissue.
-
Sample Preparation:
-
Following behavioral testing, mice are euthanized, and brains are rapidly dissected on ice.
-
Specific brain regions (e.g., hippocampus, prefrontal cortex) are isolated and homogenized in a suitable buffer (e.g., perchloric acid).
-
The homogenate is centrifuged to pellet proteins, and the supernatant containing the neurotransmitters is collected.
-
-
HPLC Analysis:
-
The supernatant is injected into an HPLC system equipped with a C18 reverse-phase column.
-
A mobile phase (e.g., a mixture of a buffer, methanol, and an ion-pairing agent) is used to separate the monoamines (serotonin and norepinephrine).
-
The concentration of each neurotransmitter is determined by comparing the peak area from the sample to that of known standards.
-
-
Data Analysis: Neurotransmitter levels are typically expressed as ng/mg of tissue. Statistical comparisons are made between different treatment groups and genotypes.
Conclusion
References
- 1. Effect of antidepressant drugs in mice lacking the norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Individual differences in response to imipramine in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Validated HPLC-UV Method and Optimization of Sample Preparation Technique for Norepinephrine and Serotonin in Mouse Brain - Amrita Vishwa Vidyapeetham [amrita.edu]
- 4. Tricyclic antidepressants and histamine H1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Noxiptiline Efficacy in Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the clinical efficacy of Noxiptiline, a tricyclic antidepressant (TCA), in the treatment of major depressive disorder. Due to the limited availability of full-text historical clinical trial data, a comprehensive quantitative comparison with specific alternative antidepressants is not possible at this time. The primary head-to-head comparative study identified, a double-blind, multicentre trial comparing this compound with Amitriptyline, is only accessible in abstract form. Consequently, the detailed quantitative data from this study, including mean changes in depression rating scales, response rates, and remission rates, could not be retrieved.
This guide, therefore, presents the available qualitative findings from this key study, alongside general information on this compound's mechanism of action and clinical trial methodologies typical for antidepressant studies of that era.
Mechanism of Action
This compound, like other tricyclic antidepressants, primarily functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). By blocking the reuptake of these neurotransmitters in the synaptic cleft, this compound increases their availability, which is believed to be the primary mechanism behind its antidepressant effects.
Clinical Efficacy: A Qualitative Comparison
A key double-blind, multicentre clinical trial compared the efficacy of this compound with Amitriptyline in hospitalized patients with primary depressive illness. While the full quantitative data is not available, the study abstract provides the following insights:
-
Onset of Action: The study suggested a potentially faster onset of action for this compound compared to Amitriptyline. After one week of treatment, a significantly greater improvement was observed in female patients treated with this compound as measured by the percentage reduction in the total score on the Hamilton Depression Rating Scale (HAM-D). This difference was not observed in male patients.
-
Overall Efficacy: After two, three, and six weeks of treatment, no significant differences in efficacy were found between this compound and Amitriptyline based on the percentage reduction in HAM-D scores.
-
Global Assessment: A direct global assessment of improvement showed a non-significant trend towards greater improvement with Amitriptyline after three and six weeks in both male and female patients.
It is important to note that without the full dataset, including mean scores, standard deviations, and p-values, the clinical significance of these findings cannot be fully evaluated.
Data Presentation
The following tables are templates that would be populated with data from the aforementioned clinical trial if it were fully accessible.
Table 1: Patient Demographics and Baseline Characteristics (Template)
| Characteristic | This compound (N=?) | Amitriptyline (N=?) |
| Age (mean ± SD) | - | - |
| Gender (M/F) | - | - |
| Baseline HAM-D Score (mean ± SD) | - | - |
Table 2: Comparison of Efficacy Outcomes (Template)
| Outcome Measure | Timepoint | This compound | Amitriptyline | p-value |
| Mean Change from Baseline in HAM-D Score | Week 1 | - | - | - |
| Week 2 | - | - | - | |
| Week 3 | - | - | - | |
| Week 6 | - | - | - | |
| Response Rate (%) | Week 6 | - | - | - |
| Remission Rate (%) | Week 6 | - | - | - |
Response is typically defined as a ≥50% reduction in the HAM-D score from baseline. Remission is typically defined as a HAM-D score ≤7.
Experimental Protocols
A detailed experimental protocol for the comparative study of this compound and Amitriptyline is not available. However, based on standard practices for antidepressant clinical trials during that period, the protocol likely included the following elements.
Key Methodological Components (Presumed):
-
Study Design: A double-blind, randomized, parallel-group study.
-
Participants: Hospitalized patients diagnosed with primary depressive illness based on the diagnostic criteria of the time.
-
Interventions:
-
This compound administered at a therapeutic dose.
-
Amitriptyline administered at a therapeutic dose.
-
-
Primary Efficacy Measure: The change from baseline in the total score of the 17-item Hamilton Depression Rating Scale (HAM-D).
-
Assessments: Efficacy and safety assessments were likely conducted at baseline and at regular intervals (e.g., weekly) throughout the study.
-
Statistical Analysis: Statistical tests would have been used to compare the mean change in HAM-D scores and the proportion of responders and remitters between the two treatment groups.
Conclusion
The available evidence suggests that this compound is a tricyclic antidepressant with efficacy comparable to Amitriptyline in the treatment of major depressive disorder. There is limited evidence to suggest a potentially faster onset of action for this compound, particularly in female patients. However, the lack of accessible, detailed quantitative data from head-to-head clinical trials prevents a definitive comparative assessment of its performance against other antidepressants. Further research and access to historical trial data would be necessary to conduct a comprehensive quantitative analysis.
Comparative Analysis of Tricyclic Antidepressant Side-Effect Profiles: A Guide for Researchers
For Immediate Release
This guide offers a detailed comparative analysis of the side-effect profiles of commonly prescribed tricyclic antidepressants (TCAs). Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the pharmacological basis of TCA-related adverse effects, supported by quantitative data from clinical studies and detailed experimental methodologies.
Introduction
Tricyclic antidepressants, a class of drugs established in the mid-20th century, remain a relevant therapeutic option for major depressive disorder and other conditions, particularly in cases resistant to newer agents. Their therapeutic efficacy is, however, often counterbalanced by a significant burden of side effects, which can impact patient adherence and overall treatment outcomes. This guide aims to provide a clear, data-driven comparison of the side-effect profiles of various TCAs, with a focus on the underlying pharmacological mechanisms.
A key distinction within the TCA class lies in their chemical structure, specifically the nature of their side chain amine group. Tertiary amines, such as amitriptyline and imipramine, generally exhibit a more pronounced side-effect profile compared to secondary amines like nortriptyline and desipramine. This is largely attributable to their differing affinities for various neurotransmitter receptors.
Pharmacological Basis of Side Effects
The side effects of TCAs are primarily a consequence of their interaction with a range of receptors beyond their therapeutic targets (the serotonin and norepinephrine transporters). The main off-target interactions include antagonism of muscarinic acetylcholine receptors, histamine H1 receptors, and alpha-1 adrenergic receptors.
-
Anticholinergic Effects: Blockade of muscarinic receptors leads to classic anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.[1][2] Tertiary amines generally have a higher affinity for these receptors than secondary amines.
-
Sedation and Weight Gain: Antagonism of the histamine H1 receptor is the primary cause of the sedative effects of TCAs.[3] This property also contributes to increased appetite and subsequent weight gain.
-
Orthostatic Hypotension: Blockade of alpha-1 adrenergic receptors can lead to a drop in blood pressure upon standing (orthostatic hypotension), dizziness, and reflex tachycardia.[1][3]
-
Cardiovascular Effects: TCAs can also have direct effects on cardiac ion channels, which can lead to conduction abnormalities.[4]
The following diagram illustrates the signaling pathways associated with the primary side effects of TCAs.
References
A Comparative Analysis of Noxiptiline and Other Serotonin Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Noxiptiline
This compound (brand names Agedal, Elronon, Nogedal), also known as noxiptyline and dibenzoxine, is a tricyclic antidepressant (TCA) developed in the 1960s and introduced in Europe in the 1970s for the treatment of depression.[1][2] Its primary mechanism of action is the inhibition of the reuptake of serotonin and norepinephrine, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[1][3] This dual mechanism is characteristic of many TCAs.[1]
Clinically, this compound has been described as one of the most effective TCAs, with efficacy rivaling that of amitriptyline.[2] Like other TCAs, it also exhibits antagonist activity at various other receptors, including histamine (H1), muscarinic (M1), and alpha-adrenergic receptors, which contributes to its side effect profile.[3][4]
Comparative Potency of Serotonin Reuptake Inhibitors
A direct quantitative comparison of this compound's potency at the serotonin transporter (SERT) is challenging due to the absence of publicly available binding affinity (Ki) or half-maximal inhibitory concentration (IC50) values. However, we can compare the potencies of several well-established SRIs to provide a benchmark for understanding the therapeutic landscape.
The following table summarizes the binding affinities (Ki values) of common SSRIs and TCAs for the human serotonin transporter (hSERT). A lower Ki value indicates a higher binding affinity and, therefore, greater potency.
| Compound | Class | hSERT Ki (nM) |
| Paroxetine | SSRI | 0.1 - 0.9 |
| Sertraline | SSRI | 0.4 - 2.0 |
| Fluoxetine | SSRI | 1.0 - 6.0 |
| Citalopram | SSRI | 1.0 - 6.0 |
| Fluvoxamine | SSRI | 2.0 - 10.0 |
| Amitriptyline | TCA | 4.0 - 43.0 |
| Imipramine | TCA | 0.2 - 20.0 |
| Clomipramine | TCA | 0.1 - 0.5 |
| This compound | TCA | Data Not Available |
Note: Ki values can vary between studies due to different experimental conditions. The ranges presented here are compiled from multiple sources.
While specific data for this compound is unavailable, its clinical comparison to amitriptyline suggests a significant potency in inhibiting serotonin reuptake.[2] Meta-analyses comparing TCAs and SSRIs have generally found comparable efficacy in treating depression, though TCAs often have a less favorable side-effect profile due to their broader receptor activity.[5][6][7]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures for assessing serotonin reuptake inhibition, the following diagrams are provided.
Caption: Mechanism of Serotonin Reuptake Inhibition by this compound and other SRIs.
Caption: Workflow for a Radioligand Binding Assay to determine SRI potency.
Experimental Protocols
The determination of a compound's potency as a serotonin reuptake inhibitor is typically performed using in vitro assays. Below are detailed methodologies for two common experimental approaches.
Radioligand Binding Assay
This assay measures the affinity of a test compound for the serotonin transporter by competing with a radiolabeled ligand known to bind to the transporter.
1. Materials:
-
Cell membranes prepared from cells stably expressing human SERT (e.g., HEK293-hSERT cells).
-
Radioligand (e.g., [³H]-Citalopram or [¹²⁵I]-RTI-55).
-
Test compound (e.g., this compound).
-
Non-specific binding control (a high concentration of a known SERT inhibitor, e.g., 10 µM Paroxetine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
2. Procedure:
-
A constant concentration of the radioligand and varying concentrations of the test compound are added to assay tubes.
-
The cell membrane preparation is added to each tube to initiate the binding reaction.
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin Reuptake Inhibition Assay
This functional assay directly measures the ability of a test compound to inhibit the uptake of serotonin into cells.
1. Materials:
-
A cell line endogenously or recombinantly expressing the human SERT (e.g., JAR cells, HEK293-hSERT cells).
-
[³H]-Serotonin.
-
Test compound (e.g., this compound).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Lysis buffer.
-
Scintillation fluid and a scintillation counter.
2. Procedure:
-
Cells are cultured in multi-well plates.
-
The cells are pre-incubated with varying concentrations of the test compound.
-
[³H]-Serotonin is added to initiate the uptake process.
-
The uptake is allowed to proceed for a short period (e.g., 10-15 minutes) at 37°C.
-
The uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity, representing the amount of [³H]-Serotonin taken up, is measured by scintillation counting.
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of serotonin uptake (IC50) is determined by analyzing the dose-response curve.
Conclusion
This compound is a tricyclic antidepressant that functions as a potent serotonin and norepinephrine reuptake inhibitor, with clinical efficacy comparable to amitriptyline.[1][2] While a direct quantitative comparison of its binding affinity for the serotonin transporter with that of modern SSRIs is hampered by the lack of available data, its established clinical profile places it among the more effective TCAs. The provided experimental protocols offer a standardized approach for researchers seeking to perform direct comparative studies to elucidate the precise potency of this compound and other novel compounds at the serotonin transporter. Further research is warranted to quantitatively define the pharmacological profile of this compound to better understand its position within the landscape of serotonin reuptake inhibitors.
References
- 1. What is this compound hydrochloride used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 4. This compound | 3362-45-6 | Benchchem [benchchem.com]
- 5. Selective serotonin reuptake inhibitors versus tricyclic antidepressants: a meta-analysis of efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amitriptyline v. the rest: still the leading antidepressant after 40 years of randomised controlled trials | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 7. Efficacy and Tolerability of Tricyclic Antidepressants and SSRIs Compared With Placebo for Treatment of Depression in Primary Care: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Noxiptiline Against Standard Antidepressant Drugs: A Comparative Guide
This guide provides a comprehensive comparison of Noxiptiline, a tricyclic antidepressant (TCA), with standard antidepressant drugs, including other TCAs, Selective Serotonin Reuptake Inhibitors (SSRIs), and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies.
Introduction to this compound and Comparator Antidepressants
This compound is a tricyclic antidepressant that was introduced in Europe in the 1970s.[1][2] Like other TCAs, its primary mechanism of action involves the inhibition of serotonin and norepinephrine reuptake.[1][3] It has been described as having an efficacy comparable to Amitriptyline, another widely studied TCA.[1] For the purpose of this guide, where direct data for this compound is limited, Amitriptyline will be used as a proxy for comparative analysis against newer classes of antidepressants such as SSRIs (e.g., Fluoxetine) and SNRIs (e.g., Venlafaxine).
Mechanism of Action: A Comparative Overview
The therapeutic effects of most antidepressants are attributed to their ability to modulate the levels of monoamine neurotransmitters in the synaptic cleft.
-
Tricyclic Antidepressants (TCAs) like this compound: These compounds non-selectively block the reuptake of both serotonin (5-HT) and norepinephrine (NE) by binding to their respective transporters, SERT and NET.[3][4] This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission. However, TCAs also exhibit significant affinity for other receptors, such as muscarinic M1, histamine H1, and alpha-1 adrenergic receptors, which contributes to their characteristic side effects.[5]
-
Selective Serotonin Reuptake Inhibitors (SSRIs): As their name suggests, SSRIs selectively inhibit the reuptake of serotonin with minimal effect on norepinephrine.[6][7] This selectivity generally results in a more favorable side effect profile compared to TCAs.[8][9]
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): SNRIs inhibit the reuptake of both serotonin and norepinephrine, similar to TCAs.[4] However, they typically have a lower affinity for other receptors, which can lead to better tolerability.[9]
Comparative Efficacy
Preclinical Efficacy: The Forced Swim Test
The Forced Swim Test (FST) is a widely used preclinical model to assess antidepressant-like activity in rodents. A reduction in the duration of immobility is indicative of antidepressant efficacy.
| Compound Class | Representative Drug | Effect on Immobility Time |
| TCA | Amitriptyline | Significant Decrease |
| SSRI | Fluoxetine | Significant Decrease |
| SNRI | Venlafaxine | Significant Decrease |
Clinical Efficacy in Major Depressive Disorder
Clinical efficacy is often measured by the change in scores on standardized depression rating scales, such as the Hamilton Depression Rating Scale (HAM-D). A larger decrease indicates greater improvement.
| Compound Class | Representative Drug | Mean Change in HAM-D Score (8 weeks) | Response Rate (%) |
| TCA | Amitriptyline | -12.5 | 60-70% |
| SSRI | Fluoxetine | -11.2 | 55-65% |
| SNRI | Venlafaxine | -11.8 | 60-70% |
Note: These values are representative and can vary across different clinical trials. A systematic review of 186 randomized controlled trials suggested that Amitriptyline may be slightly more effective than comparator TCAs and SSRIs, though it is less well-tolerated.[10]
Receptor Binding Profiles and Side Effects
The affinity of a drug for various receptors determines not only its therapeutic action but also its side effect profile. The inhibition constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher affinity.
Comparative Receptor Binding Affinities
| Receptor/Transporter | TCA (Amitriptyline) Ki (nM) | SSRI (Fluoxetine) Ki (nM) | SNRI (Venlafaxine) Ki (nM) |
| SERT (Serotonin Transporter) | 4.3 | 0.8 | 29 |
| NET (Norepinephrine Transporter) | 35 | 170 | 630 |
| H1 (Histamine Receptor) | 1.1 | 8100 | 7800 |
| M1 (Muscarinic Receptor) | 18 | 1400 | >10,000 |
| α1 (Alpha-1 Adrenergic Receptor) | 66 | 480 | >10,000 |
Note: Data is compiled from various pharmacological databases and may vary slightly between studies.
Comparative Side Effect Profiles
The differences in receptor binding affinities directly correlate with the observed side effects in patients.
| Side Effect | TCAs (this compound/Amitriptyline) | SSRIs | SNRIs |
| Anticholinergic (Dry Mouth, Constipation, Blurred Vision) | High | Low | Low |
| Sedation | High | Low to Moderate | Low |
| Orthostatic Hypotension (Dizziness) | High | Low | Low to Moderate |
| Weight Gain | Moderate to High | Low | Low |
| Nausea/GI Upset | Low | High | High |
| Sexual Dysfunction | Moderate | High | High |
TCAs are associated with a higher incidence of anticholinergic and sedative side effects due to their high affinity for muscarinic and histamine receptors, respectively.[8] SSRIs and SNRIs, being more selective, generally have a more favorable side effect profile, although they are more commonly associated with gastrointestinal issues and sexual dysfunction.
Experimental Protocols
Protocol for the Forced Swim Test (FST)
This protocol describes the FST for assessing antidepressant-like activity in rats.
Objective: To measure the effect of a test compound on the duration of immobility in rats forced to swim in an inescapable cylinder.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Cylindrical tanks (40 cm height, 20 cm diameter)
-
Water maintained at 23-25°C
-
Video recording equipment and analysis software
-
Test compound (this compound) and vehicle control
Procedure:
-
Acclimation: House rats in the testing room for at least one hour before the experiment.
-
Pre-test Session (Day 1): Place each rat individually into a cylinder filled with water (to a depth of 15 cm) for a 15-minute session. This is to induce a state of behavioral despair. After the session, remove the rats, dry them with a towel, and return them to their home cages.
-
Drug Administration (Day 2): Administer the test compound or vehicle control (e.g., intraperitoneally) 60 minutes before the test session.
-
Test Session (Day 2): Place the rats back into the cylinders for a 5-minute test session. Record the entire session on video.
-
Behavioral Scoring: An observer, blind to the treatment conditions, scores the video recordings. The total duration of immobility (defined as the time the rat makes only the minimal movements necessary to keep its head above water) is measured.
-
Data Analysis: Compare the mean duration of immobility between the treatment and control groups using an appropriate statistical test (e.g., Student's t-test or ANOVA). A significant reduction in immobility time in the drug-treated group is indicative of an antidepressant-like effect.
Protocol for Radioligand Binding Assay for SERT
Objective: To determine the binding affinity (Ki) of this compound for the human serotonin transporter (hSERT).
Materials:
-
Cell membranes prepared from a cell line stably expressing hSERT (e.g., HEK293 cells)
-
Radioligand: [³H]-Citalopram or [¹²⁵I]-RTI-55
-
Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM Paroxetine)
-
Test compound (this compound) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well filter plates and a cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Reagents: Dilute the hSERT-expressing cell membranes in the assay buffer to a final concentration of 5-10 µg of protein per well. Prepare serial dilutions of this compound.
-
Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd value, the cell membranes, and either the vehicle, the non-specific binding control, or the test compound at various concentrations.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate the bound radioligand from the unbound. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (wells with Paroxetine) from the total binding (wells with vehicle).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound, as a tricyclic antidepressant, demonstrates a potent, non-selective inhibition of both serotonin and norepinephrine reuptake. While its efficacy is comparable to, and in some cases potentially greater than, newer agents like SSRIs and SNRIs, its utility is often limited by a less favorable side effect profile.[10] This is primarily due to its significant off-target activity at histaminic, muscarinic, and adrenergic receptors.
For drug development professionals, this compound serves as an important benchmark. Its chemical scaffold and broad-spectrum activity can provide insights for the design of novel antidepressants with improved selectivity and tolerability. The experimental protocols detailed in this guide offer standardized methods for the preclinical and in vitro evaluation of such novel compounds, allowing for direct comparison with established drugs like this compound and current standards of care. Future research could focus on developing analogues of this compound that retain its high efficacy while minimizing off-target receptor interactions.
References
- 1. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 2. researchgate.net [researchgate.net]
- 3. animal.research.wvu.edu [animal.research.wvu.edu]
- 4. Nortriptyline safer than amitriptyline? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.jofph.com [files.jofph.com]
- 6. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 7. Comparative trial of amitriptyline-N-oxide and amitriptyline in the treatment of out-patients with depressive syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of side effects of selective serotonin reuptake inhibitors and tricyclic antidepressants in older depressed patients: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antidepressant side effects differ greatly depending on the drug, study finds | Boise State Public Radio [boisestatepublicradio.org]
- 10. Amitriptyline v. the rest: still the leading antidepressant after 40 years of randomised controlled trials | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
In Vitro Validation of Noxiptiline's Effect on Norepinephrine Transporters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of NET Inhibitors
The following table summarizes the binding affinities (Ki) of several well-characterized NET inhibitors. The Ki value represents the concentration of the inhibitor required to occupy 50% of the transporters in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
| Compound | Class | NET Ki (nM) | Primary Clinical Use |
| Noxiptiline | Tricyclic Antidepressant (TCA) | Data not available | Depression |
| Desipramine | Tricyclic Antidepressant (TCA) | 0.8 - 4.2 | Depression |
| Reboxetine | Selective Norepinephrine Reuptake Inhibitor (NRI) | 5.8 - 18 | Depression |
| Atomoxetine | Selective Norepinephrine Reuptake Inhibitor (NRI) | 5 | Attention-Deficit/Hyperactivity Disorder (ADHD) |
| Nortriptyline | Tricyclic Antidepressant (TCA) | 1.9 - 18 | Depression, Neuropathic Pain |
Mechanism of Action: Norepinephrine Reuptake and Inhibition
The norepinephrine transporter is a key protein in the regulation of noradrenergic signaling. It is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thus terminating the neurotransmitter's action. Inhibitors of NET, such as this compound, block this reuptake process, leading to an increased concentration of norepinephrine in the synapse and enhanced noradrenergic neurotransmission.
Caption: Norepinephrine reuptake and its inhibition by this compound.
Experimental Protocols
To quantitatively assess the effect of this compound on the norepinephrine transporter, two primary in vitro assays are recommended: a radioligand binding assay to determine binding affinity (Ki) and a norepinephrine uptake inhibition assay to measure functional potency (IC50).
Experimental Workflow
The general workflow for these experiments involves preparing cells or tissues that express the norepinephrine transporter, incubating them with the experimental compounds and a radiolabeled tracer, separating the bound and unbound tracer, and quantifying the results.
Caption: General workflow for in vitro NET inhibition assays.
Radioligand Binding Assay for NET
This assay measures the ability of a test compound (e.g., this compound) to displace a known radiolabeled ligand that binds to the norepinephrine transporter.
Materials:
-
HEK293 cells stably expressing the human norepinephrine transporter (hNET)
-
Cell culture reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligand: [³H]-Nisoxetine or [³H]-Desipramine
-
Unlabeled competitor: Desipramine (for non-specific binding determination)
-
Test compounds: this compound and comparators (dissolved in appropriate solvent)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hNET cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate and resuspend the pellet (containing the cell membranes) in fresh buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of an unlabeled competitor (e.g., 10 µM Desipramine).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Norepinephrine Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled norepinephrine into cells expressing the transporter.
Materials:
-
HEK293 cells stably expressing hNET or a neuroblastoma cell line endogenously expressing NET (e.g., SK-N-BE(2)C)
-
Cell culture reagents and 24- or 96-well plates
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Radiolabeled norepinephrine: [³H]-Norepinephrine
-
Uptake inhibitors for determining non-specific uptake (e.g., Desipramine)
-
Test compounds: this compound and comparators
-
Lysis buffer
-
Scintillation fluid and counter
Procedure:
-
Cell Plating:
-
Plate the cells in 24- or 96-well plates and allow them to adhere and grow to a confluent monolayer.
-
-
Assay Initiation:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes).
-
-
Norepinephrine Uptake:
-
Add [³H]-Norepinephrine to each well to initiate the uptake reaction.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature or 37°C.
-
-
Termination of Uptake:
-
Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold uptake buffer to stop the uptake process.
-
-
Cell Lysis and Quantification:
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
-
Data Analysis:
-
Determine the non-specific uptake from wells containing a high concentration of a known NET inhibitor (e.g., Desipramine).
-
Subtract the non-specific uptake from all other measurements.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
By following these protocols, researchers can obtain the necessary quantitative data to accurately characterize the in vitro effects of this compound on the norepinephrine transporter and compare its potency to other established NET inhibitors. This information is crucial for understanding its pharmacological profile and for the development of novel therapeutics targeting the noradrenergic system.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Noxiptiline in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Noxiptiline is a critical component of laboratory safety and environmental responsibility. As a tricyclic antidepressant, this compound requires careful handling and disposal to prevent potential harm to human health and ecosystems. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring compliance with general laboratory safety standards.
Regulatory Framework for Pharmaceutical Waste
In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies that regulate pharmaceutical waste.[1][2][3] The Resource Conservation and Recovery Act (RCRA) grants the EPA the authority to oversee the management of hazardous waste from its creation to its disposal.[4] Many states have their own, often more stringent, regulations regarding pharmaceutical waste disposal.[1]
This compound Disposal: A Step-by-Step Protocol
Given the pharmacological activity of this compound and the lack of specific disposal information, it is prudent to handle it as a hazardous chemical waste. The following protocol is based on general best practices for the disposal of laboratory chemicals and pharmaceutical waste.
1. Waste Identification and Segregation:
-
Characterize the Waste: All waste containing this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and empty containers, should be treated as hazardous waste.
-
Segregate Waste Streams: Do not mix this compound waste with non-hazardous laboratory trash. It should be collected in a designated, properly labeled hazardous waste container.
2. Packaging and Labeling:
-
Container Selection: Use a chemically resistant, leak-proof container with a secure lid. The container must be compatible with this compound.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department. The label should also include the accumulation start date.
3. Storage:
-
Secure Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
4. Disposal Procedure:
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Professional Disposal: The EHS department will ensure the waste is transported to a licensed hazardous waste treatment and disposal facility.[2] The most common method for the disposal of pharmaceutical waste is incineration at a permitted facility.[2]
Table 1: this compound Disposal Quick Reference
| Step | Action | Key Considerations |
| 1 | Identify & Segregate | Treat all this compound-contaminated materials as hazardous waste. Keep separate from other waste streams. |
| 2 | Package & Label | Use a leak-proof, compatible container. Label clearly with "Hazardous Waste" and "this compound." |
| 3 | Store Securely | Store in a designated satellite accumulation area with secondary containment. |
| 4 | Arrange Disposal | Contact your institution's Environmental Health and Safety (EHS) department for professional disposal. |
Environmental Impact of Improper Disposal
Improper disposal of pharmaceuticals, such as flushing them down the toilet or drain, can lead to the contamination of water supplies and soil.[1] Wastewater treatment plants are generally not equipped to remove many pharmaceutical compounds from the water.[5] Studies on related tricyclic antidepressants, like Amitriptyline, have shown their persistence in agricultural soils. This highlights the importance of preventing the release of these compounds into the environment.
Logical Workflow for this compound Waste Management
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Noxiptiline
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Noxiptiline. The following procedures are based on established safety protocols for analogous tricyclic antidepressant compounds, such as Amitriptyline and Nortriptyline, due to the absence of a specific Safety Data Sheet (SDS) for this compound. These guidelines are intended to supplement, not replace, institutional safety protocols and professional judgment.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are paramount to minimizing exposure risks when handling this compound. The following table summarizes the recommended PPE for various operational scenarios.
| Scenario | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Gloves: Two pairs of powder-free nitrile gloves.[1] - Eye Protection: Safety glasses with side shields or chemical splash goggles.[2] - Respiratory Protection: NIOSH-certified respirator if not handled in a containment system.[3] - Lab Coat: A dedicated lab coat, preferably disposable.[3] |
| Solution Preparation and Handling | - Gloves: Two pairs of powder-free nitrile gloves.[1][4] - Eye Protection: Chemical splash goggles or a full-face shield.[2][5] - Lab Coat: A disposable or dedicated lab coat.[3] |
| Administering to Cell Cultures or Animals | - Gloves: Two pairs of powder-free nitrile gloves.[1] - Eye Protection: Safety glasses with side shields. - Lab Coat: A dedicated lab coat. |
| Spill Cleanup | - Gloves: Two pairs of heavy-duty nitrile gloves. - Eye Protection: Chemical splash goggles and a face shield. - Respiratory Protection: NIOSH-certified respirator.[3] - Protective Clothing: Disposable gown or coveralls.[3] |
| Waste Disposal | - Gloves: Two pairs of powder-free nitrile gloves.[1] - Eye Protection: Safety glasses with side shields. - Lab Coat: A dedicated lab coat. |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical for maintaining a safe laboratory environment.
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don a lab coat and a single pair of nitrile gloves before handling the package.
-
Open the package in a designated receiving area, preferably within a chemical fume hood.
-
Verify the container label matches the order information.
-
Inspect the primary container for any breaches. If compromised, treat as a spill.
2. Storage:
-
Store this compound in a well-ventilated, cool, and dry area, away from incompatible materials such as strong oxidizing agents.[2]
-
The container should be tightly sealed and clearly labeled.
-
Store in a locked cabinet or area with restricted access.[2]
3. Preparation of Solutions:
-
All manipulations involving solid this compound or concentrated solutions should be performed within a certified chemical fume hood or a powder containment hood to avoid inhalation of dust.
-
Wear appropriate PPE as detailed in the table above.
-
Use dedicated glassware and equipment. If not possible, thoroughly clean and decontaminate equipment after use.
4. Experimental Use:
-
Clearly label all solutions containing this compound.
-
When handling solutions, work in a manner that minimizes the generation of aerosols.
-
Avoid eating, drinking, or smoking in areas where this compound is handled.[4][5]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][5]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All materials that have come into contact with this compound, including gloves, disposable lab coats, pipette tips, and empty containers, should be considered hazardous waste.
-
Segregate this compound waste from other laboratory waste streams.
2. Solid Waste Disposal:
-
Collect all solid waste in a designated, clearly labeled, and sealed hazardous waste container.
-
This includes contaminated PPE, weighing papers, and any absorbent material used for cleaning minor spills.
3. Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
4. Decontamination of Glassware:
-
Rinse contaminated glassware multiple times with an appropriate solvent (e.g., ethanol or methanol) in a chemical fume hood.
-
Collect the rinsate as hazardous liquid waste.
-
After decontamination, glassware can be washed using standard laboratory procedures.
5. Final Disposal:
-
Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][5]
-
For unused or expired this compound, follow the same disposal pathway as other hazardous chemical waste. If a drug take-back program is available, that is the preferred method.[7] Otherwise, the medication can be mixed with an unappealing substance like coffee grounds or cat litter in a sealed bag before being placed in the trash.[7][8]
Experimental Workflow and Safety Protocols
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
